2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Description
BenchChem offers high-quality 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(oxan-2-yloxy)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHTSRZCFQCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624801 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387845-23-0 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Handling of THP-Protected Cyclopropanamine
This guide provides an in-depth technical analysis of
The content is structured for application scientists and medicinal chemists, focusing on the physicochemical implications of the hemiaminal linkage, synthesis protocols, and stability profiles required for drug development workflows.
Executive Summary
Molecule:
Chemical Identity & Structural Analysis
The THP protection of cyclopropanamine converts a basic, nucleophilic primary amine into a sterically crowded, less basic secondary amine derivative.
| Feature | Description |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 141.21 g/mol |
| Chirality | Racemic mixture. The C2 position of the tetrahydropyran ring is a stereocenter. Unless a chiral catalyst is used during formation, the product exists as a pair of enantiomers ( |
| Electronic State | Hemiaminal Character. The N-C-O linkage renders the nitrogen lone pair less available for donation compared to the free amine, though it remains weakly basic. |
Structural Visualization (DOT)
The following diagram illustrates the formation and equilibrium state of the molecule.
Figure 1: Synthesis and degradation pathway of N-THP cyclopropanamine.
Physicochemical Properties[1]
Understanding the physicochemical behavior of this intermediate is critical for purification and storage.
Solubility Profile
The addition of the lipophilic THP ring significantly alters the partition coefficient compared to the highly polar free amine.
-
LogP (Estimated): ~1.5 – 2.0 (Free cyclopropanamine is ~0.1).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and THF.
-
Water Solubility: Low to Moderate. Unlike the free amine, the N-THP derivative is not fully miscible with water, facilitating extraction into organic layers during workup.
Stability Matrix
The N-THP aliphatic amine linkage is a hemiaminal ether , making it chemically distinct from the stable N-THP linkage found in indoles or purines.
| Condition | Stability Rating | Mechanism / Observation |
| Acidic (pH < 4) | Unstable | Rapid hydrolysis via protonation of the ring oxygen, leading to ring opening and release of the free amine and 5-hydroxypentanal [1]. |
| Neutral (pH 7) | Metastable | Stable in anhydrous conditions. In aqueous suspension, slow hydrolysis may occur over time. |
| Basic (pH > 10) | Stable | Resistant to nucleophilic attack by hydroxide. Suitable for base-mediated alkylations (e.g., using NaH or K2CO3). |
| Thermal | Moderate | Can degrade/revert to starting materials at high temperatures (>80°C) under vacuum if traces of acid are present. |
| Oxidation | Moderate | The cyclopropane ring is sensitive to radical oxidants; however, the THP group protects the nitrogen from direct N-oxidation. |
Experimental Protocols
Synthesis: Acid-Catalyzed Protection
Objective: Install the THP group on cyclopropanamine. Challenge: Minimizing bis-addition and controlling the exotherm.
-
Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.
-
Reagents:
-
Cyclopropanamine (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)
-
Catalyst:
-Toluenesulfonic acid (pTsOH) (0.05 equiv) or Pyridinium -toluenesulfonate (PPTS) for milder conditions. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
-
Procedure:
-
Dissolve cyclopropanamine in DCM at 0°C.
-
Add DHP dropwise to control the exotherm.
-
Add the acid catalyst.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (stain with Ninhydrin; free amine stains purple, product stains differently or is UV active if derivatized).
-
-
Workup (Critical):
-
Quench: Must quench with saturated aqueous NaHCO₃ or Triethylamine to neutralize the acid catalyst before concentration. Acidic concentration will reverse the reaction.
-
Extraction: Extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity) [2].
-
Deprotection: Controlled Hydrolysis
Objective: Remove the THP group to regenerate the free amine.
-
Reagents: 1M HCl in MeOH or Acetic Acid/Water (4:1).
-
Procedure:
-
Dissolve N-THP compound in MeOH.
-
Add 1M HCl dropwise at 0°C.
-
Stir at RT for 1–2 hours.
-
-
Workup:
-
Concentrate to remove MeOH.
-
The residue contains Cyclopropanamine[3]·HCl and the aldehyde byproduct (5-hydroxypentanal).
-
Purification: Trituration with ether (to remove aldehyde) or basification followed by extraction (if the amine is volatile, careful distillation or salt formation is preferred).
-
Applications in Drug Development
Bioisosterism & Metabolic Stability
While THP is primarily a protecting group, the N-THP moiety mimics the steric bulk of larger alkyl groups. In early discovery, it serves as a pro-drug moiety or a transient group to modulate:
-
Lipophilicity: Increasing membrane permeability of polar amine drugs.
-
Metabolic Shielding: Protecting the nitrogen from Phase II conjugation (glucuronidation) until in vivo hydrolysis occurs (pH-dependent release in lysosomes).
Synthetic Utility
The N-THP group is particularly useful when the cyclopropylamine core must undergo reactions that are incompatible with free N-H bonds, such as:
-
Lithiation: Directing groups for C-H activation on the cyclopropane ring (though N-Boc is more common, N-THP offers orthogonal deprotection).
-
Suzuki-Miyaura Coupling: Used in the synthesis of bi(hetero)aryls where the amine must remain inert to Pd catalysts [3].
Analytical Characterization
| Method | Expected Signal Features |
| ¹H NMR | Complex Multiplets. Due to the chiral center at the THP C2 position, the signals for the cyclopropyl protons (typically |
| ¹³C NMR | Diagnostic Peak. The acetal carbon (N-C-O) typically resonates between 80–90 ppm. Cyclopropyl carbons appear highfield (0–10 ppm). |
| Mass Spec | Labile Parent. ESI-MS often shows weak |
Characterization Workflow (DOT)
Figure 2: Analytical workflow for confirming N-THP structure.
References
-
BenchChem. (2025).[2] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions. Retrieved from
-
ResearchGate. (2025). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from
-
Durham University. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Retrieved from
Sources
Technical Guide: Stability & Handling of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine .
CAS: 387845-23-0
Molecular Formula:
Executive Summary
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a bifunctional building block containing a cyclopropyl amine and a THP-protected alcohol . Its stability in solution is governed by two competing factors: the acid-lability of the tetrahydropyranyl (THP) acetal and the ring strain of the cyclopropane moiety.
Critical Directive: This compound is highly unstable in acidic aqueous media . The primary degradation pathway is acid-catalyzed hydrolysis of the THP group, followed by rapid ring-opening of the resulting 2-aminocyclopropanol. It must be handled under basic or neutral conditions (pH
Part 1: Structural Analysis & Mechanistic Vulnerabilities
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.
The THP Acetal (The Kinetic Gatekeeper)
The tetrahydro-2H-pyran-2-yl ether is an acetal protecting group. Acetals are thermodynamically stable to bases, nucleophiles, and reducing agents but are kinetically labile to Brønsted and Lewis acids.
-
Vulnerability: In the presence of protons (
) and water, the exocyclic oxygen is protonated, leading to the cleavage of the C-O bond and the release of the free alcohol and 5-hydroxypentanal (via the lactol intermediate).
The Cyclopropane Ring (The Thermodynamic Spring)
The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol).
-
Vulnerability: While the intact THP ether stabilizes the ring by preventing the formation of the free hydroxyl, the removal of the THP group exposes 2-aminocyclopropanol.
-
The "Homo-Enolate" Trap: 2-aminocyclopropanols are prone to ring-opening rearrangements. Once the THP is cleaved, the ring can open to form
-amino aldehydes or ketones, driven by the release of ring strain.
The Primary Amine
The free amine (
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the cascade failure triggered by acidic conditions. The THP hydrolysis is the rate-limiting step that exposes the unstable cyclopropanol core.
Part 3: pH-Dependent Stability Profile
The solution stability is strictly pH-dependent. The following data summarizes the expected half-life (
| pH Condition | Buffer System Example | Predicted Stability ( | Status |
| pH < 2.0 | 0.1% TFA, 1N HCl | < 10 Minutes | Critical Failure. Rapid hydrolysis and ring opening. |
| pH 4.0 - 5.0 | Acetate / Citrate | 1 - 4 Hours | Unstable. Significant degradation during standard LC runs. |
| pH 7.0 - 7.5 | PBS / HEPES | > 24 Hours | Stable. Suitable for short-term handling and assays. |
| pH > 9.0 | Ammonium Bicarbonate | > 1 Week | Optimal. THP group is inert to base. |
Solvent Effects[2][3][4][5]
-
Protic Solvents (MeOH, EtOH): In the presence of acid, these promote acetal exchange (trans-acetalization), replacing the cyclopropanol with a methoxy/ethoxy group on the THP ring.
-
Aprotic Solvents (DMSO, DMF, MeCN): Preferred for stock solutions. High stability if kept dry.
Part 4: Analytical Methodologies & Protocols
Standard pharmaceutical analysis often defaults to acidic mobile phases. This approach must be avoided.
Protocol 1: High pH LC-MS Method (Recommended)
This method ensures the analyte remains intact during the chromatographic run.
-
Column: C18 with high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Positive Mode). The amine will protonate readily in the source even with basic mobile phase.
Protocol 2: Sample Preparation for Stability Testing
To validate the stability in your specific matrix, perform this self-validating stress test:
-
Preparation: Dissolve 1 mg of compound in 1 mL of DMSO (Stock).
-
Spike: Dilute Stock 1:100 into three separate vials containing:
-
Vial A: 0.1 N HCl (Acid Stress)
-
Vial B: 50 mM Ammonium Bicarbonate pH 9 (Control)
-
Vial C: 0.1 N NaOH (Base Stress)
-
-
Incubation: Hold at Room Temperature for 1 hour.
-
Neutralization: Quench Vial A with equal molar NaOH immediately before injection.
-
Analysis: Inject all three on the High pH LC-MS method described above.
-
Pass Criteria: Vial B and C show >98% parent peak area. Vial A shows disappearance of parent and appearance of THP-cleaved byproducts.
-
Workflow Visualization: Method Development
Part 5: Storage & Formulation Recommendations
-
State: Store as a neat oil or low-melting solid. Do not store in solution for long periods unless frozen.
-
Temperature: -20°C is required for long-term storage.
-
Atmosphere: Store under Argon or Nitrogen. The amine can react with atmospheric
to form carbamate salts, which may be acidic enough to trigger autocatalytic degradation of the THP group if moisture is present. -
Formulation: If an aqueous formulation is required for biological assays, buffer to pH 7.4 immediately prior to use. Avoid storage in unbuffered saline (which can become slightly acidic due to dissolved
).
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Chapter on Protection for the Hydroxyl Group: Tetrahydropyranyl Ethers).
-
Bernabeu, M. C., et al. (2003). "(2-Alkoxycyclopropyl)amines: Synthesis and Stability." Organic Letters, 5(3), 234-237. (Discusses the ring-opening instability of donor-substituted cyclopropanes).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard guidelines for stress testing).
-
Olsen, C. A., et al. (2005). "Aspartic acid-catalyzed hydrolysis of THP ethers." Journal of Organic Chemistry. (Mechanistic insight into mild acid hydrolysis).
Sources
Technical Profiling of N-Cyclopropyltetrahydro-2H-pyran-4-amine
Content Type: Technical Whitepaper & Spectroscopic Guide Subject: N-Cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context
In the landscape of modern drug discovery, N-cyclopropyltetrahydro-2H-pyran-4-amine** (hereafter referred to as N-CP-THP ) has emerged as a high-value secondary amine building block. Its structural utility lies in the combination of the tetrahydropyran (THP) ring—which improves metabolic stability and lowers lipophilicity (LogP) compared to cyclohexyl analogs—and the cyclopropyl group, a privileged motif known to enhance potency and metabolic resistance via CYP450 modulation.
This guide provides a rigorous spectroscopic breakdown of N-CP-THP. Unlike standard data sheets, we analyze the causality behind the spectral features, enabling researchers to rapidly validate identity and purity during synthesis or library generation.
Target Molecule Profile[1][2][3][4]
-
IUPAC Name: N-cyclopropyltetrahydro-2H-pyran-4-amine
-
CAS Number: 211814-16-3
-
Molecular Formula:
-
Molecular Weight: 141.21 g/mol
-
Physical State: Colorless to pale yellow liquid[1]
-
Key Pharmacophore Role: Secondary amine linker for calcium channel blockers (e.g., Ca
2.2) and p38 MAP kinase inhibitors.[2]
Mass Spectrometry (MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode.
Ionization & Fragmentation Logic
For a secondary amine like N-CP-THP, the protonated molecular ion
Key Diagnostic Ions:
| m/z (approx) | Ion Species | Mechanistic Origin |
|---|
| 142.1 |
Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation flow, essential for confirming the connectivity of the cyclopropyl group to the nitrogen.
Figure 1: Proposed MS fragmentation pathways for structural verification.
Infrared (IR) Spectroscopy
Methodology: ATR-FTIR (Attenuated Total Reflectance).
IR analysis of N-CP-THP is dominated by the interplay between the secondary amine and the cyclic ether.
| Frequency (cm | Functional Group | Assignment Logic |
| 3300 – 3450 | N-H Stretch | Weak/Broad: Characteristic of secondary amines. Often less intense than primary amines. |
| 3000 – 3080 | C-H Stretch (Cyclopropyl) | Diagnostic: The high "s-character" of cyclopropane C-H bonds shifts them above 3000 cm |
| 2850 – 2950 | C-H Stretch (Alkyl) | Strong absorptions from the CH |
| 1080 – 1150 | C-O-C Stretch | Strong: The ether linkage of the tetrahydropyran ring. This is the "fingerprint" of the THP core. |
Nuclear Magnetic Resonance (NMR) Analysis
Methodology: 400 MHz or higher, solvent CDCl
This is the definitive method for purity assessment. The stereochemical rigidity of the THP ring and the unique shielding of the cyclopropane ring create a distinct spectral signature.
H NMR Data (Proton)
Note: Chemical shifts (
| Multiplicity | Integration | Assignment | Structural Insight | |
| 3.90 – 4.00 | dt (doublet of triplets) | 2H | THP H-2/6 (Equatorial) | Deshielded by adjacent Oxygen. Equatorial protons typically resonate downfield of axial. |
| 3.30 – 3.45 | td (triplet of doublets) | 2H | THP H-2/6 (Axial) | Large axial-axial coupling ( |
| 2.65 – 2.80 | m (multiplet) | 1H | THP H-4 | The methine proton |
| 2.05 – 2.15 | m | 1H | Cyclopropyl CH | The methine proton on the three-membered ring. |
| 1.80 – 1.90 | dd/m | 2H | THP H-3/5 (Equatorial) | |
| 1.35 – 1.50 | m | 2H | THP H-3/5 (Axial) | |
| 0.40 – 0.50 | m | 2H | Cyclopropyl CH | Diagnostic: Highly shielded due to ring current anisotropy. |
| 0.25 – 0.35 | m | 2H | Cyclopropyl CH | Diagnostic: Distinctive high-field signals confirming cyclopropyl integrity. |
C NMR Data (Carbon)
| Carbon Type | Assignment | |
| 66.5 | CH | THP C-2/6 (Ether carbons) |
| 53.0 | CH | THP C-4 (Aminated carbon) |
| 33.5 | CH | THP C-3/5 |
| 29.0 | CH | Cyclopropyl CH |
| 6.5 | CH | Cyclopropyl CH |
Experimental Protocol: Synthesis & Validation
To ensure the spectral data above correlates with a valid sample, the following synthesis route (Reductive Amination) is the industry standard. This protocol minimizes the formation of the tertiary amine impurity (bis-alkylation).
Workflow Diagram
Figure 2: Reductive amination workflow with critical control points.
Step-by-Step Methodology
-
Imine Formation: Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) and Cyclopropanamine (1.1 eq) in Dichloroethane (DCE). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins at Room Temperature.
-
Why: Pre-forming the imine prevents direct reduction of the ketone to the alcohol.
-
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Why: STAB is less reactive than NaBH
and will selectively reduce the imine over the ketone, reducing side products.
-
-
Quench & Workup: Quench with saturated NaHCO
. Extract with DCM. -
Purification: The secondary amine is basic. Purify via Acid-Base extraction or silica chromatography (DCM/MeOH/NH
).
References
-
Sigma-Aldrich. N-Cyclopropyltetrahydro-2H-pyran-4-amine Product Data (CAS 211814-16-3). Available at:
-
PubChem. Compound Summary for CID 211814-16-3.[4] National Library of Medicine. Available at:
-
Fluorochem. 4-(Cyclopropylamino)tetrahydropyran Safety & Spectral Data. Available at:
-
BenchChem. Application Note: Synthesis of Pyrazole Derivatives using THP-Hydrazines. (Contextual reference for THP-amine reactivity). Available at:
Sources
An In-depth Technical Guide to 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, a valuable building block for researchers and professionals in the fields of medicinal chemistry and drug discovery. This document delves into its chemical properties, commercial availability, applications in organic synthesis, and practical considerations for its use in the laboratory.
Introduction: A Versatile Building Block
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS Number: 387845-23-0) is a bifunctional molecule that combines the structural features of a cyclopropylamine and a tetrahydropyran (THP) protected hydroxyl group.[1][2] The cyclopropylamine moiety is a well-established pharmacophore found in numerous therapeutic agents, contributing to improved potency, selectivity, and metabolic stability. The THP ether serves as a robust protecting group for the hydroxyl functionality, which is stable under a variety of reaction conditions, yet can be readily removed when needed.[3] This combination makes 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine a highly versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.
Molecular Structure:
Chemical Structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Commercial Availability and Supplier Information
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is available from several commercial suppliers, typically with a purity of 97% or higher.[1][4] It is commonly supplied as a liquid and should be stored in a dark place under an inert atmosphere at 2-8°C.[5]
| Supplier | Purity | Available Quantities |
| Fluorochem | 97% | 250 mg, 1 g |
| BLDpharm | ≥97% | Custom |
| ChemicalBook | Varies by supplier | Varies by supplier |
| Sigma-Aldrich | Not specified | Custom |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 387845-23-0 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C |
Applications in Organic Synthesis
The primary application of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine lies in its use as a versatile building block in multi-step organic syntheses. The presence of both a nucleophilic amine and a protected hydroxyl group allows for sequential and site-selective reactions.
Workflow for Utilization in Synthesis:
Synthetic workflow utilizing the bifunctional nature of the title compound.
Reactions Involving the Amine Group
The primary amine of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a potent nucleophile and can readily participate in a wide range of reactions, including:
-
Amide Bond Formation: Reaction with activated carboxylic acids, acyl chlorides, or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents.
-
Formation of Heterocycles: The amine can serve as a key nitrogen source in the construction of various nitrogen-containing heterocyclic rings.
Deprotection of the Tetrahydropyranyl (THP) Ether
The THP protecting group is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions.[3] This stability allows for extensive modification of the amine functionality without affecting the protected hydroxyl group.
Deprotection of the THP ether is typically achieved under acidic conditions.[3] Common reagents for this transformation include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6]
-
p-Toluenesulfonic acid (TsOH) in an alcohol solvent.[3]
-
Other protic or Lewis acids.
The mechanism of deprotection involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.
Simplified mechanism of acid-catalyzed THP deprotection.
Representative Experimental Protocol: Deprotection of a THP Ether
The following is a general procedure for the deprotection of a THP ether using trifluoroacetic acid, which can be adapted for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine derivatives.[6]
Materials:
-
THP-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve the THP-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can vary, so it is advisable to start with a catalytic amount and monitor the reaction progress by thin-layer chromatography (TLC).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude deprotected product.
-
Purify the crude product by column chromatography or other suitable methods if necessary.
Safety and Handling
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is classified as harmful if swallowed (H302) and is an irritant (GHS07).[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and medicinal chemistry. Its bifunctional nature, combining a reactive amine with a robustly protected hydroxyl group, allows for a wide range of synthetic transformations. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. THP Deprotection - TFA. [Link]
Sources
- 1. 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine | 387845-23-0 [sigmaaldrich.com]
- 2. Cyclopropanamine, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) | 387845-23-0 [chemicalbook.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 387845-23-0|2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine|BLD Pharm [bldpharm.com]
- 6. THP Deprotection - TFA [commonorganicchemistry.com]
Literature Review: Advanced Synthesis of Substituted Cyclopropanamines
Executive Summary
The cyclopropanamine (aminocyclopropane) moiety represents a "privileged scaffold" in modern medicinal chemistry. By introducing significant ring strain (~27.5 kcal/mol) and restricting conformational freedom, this unit serves as a bioisostere for ethyl and isopropyl groups while frequently enhancing metabolic stability against P450 oxidation.
This guide analyzes the three dominant synthetic methodologies for accessing substituted cyclopropanamines: the Kulinkovich-de Meijere reaction (direct titanium-mediated coupling), Transition-Metal Catalyzed Nitrene Transfer (enantioselective C-H amination), and the Curtius Rearrangement (carboxylic acid functionalization). We prioritize protocols that offer scalability and stereochemical integrity, essential for the development of LSD1 inhibitors (e.g., Tranylcypromine derivatives) and antiviral agents.
Structural & Pharmacological Significance[1][2][3]
The incorporation of a cyclopropylamine unit impacts pharmacodynamics and pharmacokinetics through two primary mechanisms:
-
Conformational Locking: The rigid
framework fixes the vector of the nitrogen lone pair, optimizing binding affinity in receptors such as the NMDA receptor (partial agonists) and histamine H3 receptors. -
Mechanism-Based Inhibition: In LSD1 inhibitors, the cyclopropane ring undergoes single-electron transfer (SET) ring opening within the active site, forming a covalent adduct with the FAD cofactor.
Key Therapeutic Classes:
-
LSD1 Inhibitors: Tranylcypromine (PCPA) analogs for oncology.
-
Antithrombotics: Ticagrelor (P2Y12 antagonist) contains a functionalized cyclopropylamine core.
-
Antivirals: NS3/4A protease inhibitors often feature vinyl-cyclopropyl amino acid moieties.
Method A: The Kulinkovich-de Meijere Reaction
Best for: Direct conversion of amides/nitriles to cyclopropylamines; accessing 1-substituted derivatives.
Mechanistic Insight
Unlike traditional cyclopropanation which relies on carbene transfer to olefins, the Kulinkovich-de Meijere reaction utilizes a low-valent titanium species (titanacyclopropane) generated in situ from a Grignard reagent and Ti(OiPr)₄.
The reaction diverges from the standard Kulinkovich ester synthesis. When amides are used, the intermediate oxatitanacyclopentane does not undergo elimination to a ketone. Instead, the nitrogen acts as a poor leaving group, facilitating ring contraction to an iminium-titanium species, which collapses to the aminocyclopropane.[1]
Visualization: Catalytic Cycle
Figure 1: The Kulinkovich-de Meijere pathway involves the formation of a titanacyclopropane "1,2-dicarbanion" equivalent.
Validated Protocol (Standard Scale)
Reference: Modified from de Meijere et al. (2003)
Reagents:
-
N,N-Dialkylamide (1.0 equiv)
-
Ti(OiPr)₄ (1.0 - 1.1 equiv) [Note: Catalytic variants exist but stoichiometric is more reliable for discovery].
-
EtMgBr (3.0 equiv, 3M in Et₂O).
-
Solvent: Dry THF/Et₂O.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with amide (10 mmol) and Ti(OiPr)₄ (11 mmol) in THF (50 mL).
-
Addition: Cool mixture to 0°C. Add EtMgBr (30 mmol) dropwise via syringe pump over 1 hour. Critical: The reaction is exothermic; rapid addition causes Ti aggregation and lower yields.
-
Reflux: Allow to warm to RT, then reflux for 4–6 hours. The solution typically turns dark brown/black.
-
Quenching (Emulsion Control): Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
-
Workup: The titanium salts form a sticky emulsion. Add 1M NaOH or Rochelle's salt solution and stir vigorously for 2 hours until phases separate clearly. Extract with Et₂O.
Method B: Transition-Metal Catalyzed Nitrene Transfer
Best for: Enantioselective synthesis; 2-substituted cyclopropylamines; C-H amination.
Mechanistic Insight
This approach typically involves the decomposition of an iminoiodinane or sulfamate ester by a Rh(II) or Ru(II) catalyst to generate a metal-nitrene species. This electrophilic nitrene inserts into a pre-existing olefin (aziridination followed by rearrangement) or directly into a C-H bond of a cyclopropane.
Recent advances using Dirhodium(II) carboxylates (e.g., Rh₂(esp)₂) allow for high turnover numbers. For enantioselective synthesis, chiral ligands (Box, Salen) on Copper or Rhodium are preferred.
Visualization: Strategic Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic route based on chirality and starting material availability.
Validated Protocol (Rh-Catalyzed)
Reference: Du Bois et al. (C-H Amination)
Reagents:
-
Substituted Cyclopropane (1.0 equiv)
-
Sulfamate ester (Nitrene source) (1.2 equiv)
-
Rh₂(esp)₂ (2 mol%)
-
PhI(OAc)₂ (Oxidant) (1.4 equiv)
-
MgO (2.3 equiv)
Procedure:
-
Mix: Combine cyclopropane, sulfamate, catalyst, and MgO in benzene or DCE.
-
Oxidant: Add PhI(OAc)₂ in one portion.
-
Reaction: Heat to 50°C. The reaction is usually complete within 4 hours.
-
Purification: Filter through a pad of Celite to remove MgO and Rh residues. Concentrate and purify via flash chromatography.
Method C: Curtius Rearrangement
Best for: Large-scale manufacturing; converting chiral cyclopropanecarboxylic acids to amines with retention of stereochemistry.
Mechanistic Insight
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, releasing N₂.[2][3] The isocyanate is then hydrolyzed to the amine.[2] Crucially, the migration of the carbon to nitrogen occurs with complete retention of configuration , making this the go-to method when a chiral cyclopropane acid is already available (e.g., from enzymatic resolution).
Validated Protocol (DPPA Variant)
Reference: Shioiri et al. (DPPA method)
Reagents:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (excess, if Boc-protection is desired) or Water (for free amine).
Procedure:
-
Activation: Dissolve acid and TEA in dry Toluene.
-
Azide Formation: Add DPPA dropwise at 0°C. Stir at RT for 1 hour.
-
Rearrangement: Heat to 80–90°C. Evolution of N₂ gas will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹).
-
Trapping:
-
For Boc-amine: Add excess t-BuOH and reflux for 12 hours.
-
For Free amine: Add HCl (aq) and heat to hydrolyze the isocyanate.
-
-
Safety Note: Do not concentrate acyl azides to dryness due to explosion risk. Perform the rearrangement in solution.
Comparative Analysis
| Feature | Kulinkovich-de Meijere | Rh-Catalyzed Nitrene Transfer | Curtius Rearrangement |
| Starting Material | Amides / Nitriles | Alkenes or Cyclopropanes | Carboxylic Acids |
| Atom Economy | Moderate (Ti waste) | High | High (N₂ byproduct) |
| Stereocontrol | Diastereoselective (trans) | Highly Enantioselective | 100% Retention |
| Scalability | Difficult (Exotherms, Ti salts) | Moderate (Catalyst cost) | Excellent (Process friendly) |
| Primary Use | Library generation | Complex total synthesis | Drug manufacturing |
References
-
Kulinkovich-de Meijere Reaction Mechanism & Scope Title: "The Kulinkovich Reaction on Amides: A Versatile Route to Aminocyclopropanes" Source: Organic Chemistry Portal / Chem. Rev. URL:[Link]
-
Transition Metal Catalysis Overview Title: "Advances in the Synthesis of Cyclopropylamines" Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Curtius Rearrangement Protocol Title: "The Curtius Rearrangement: Mechanistic Insight and Recent Applications" Source:[3][4][5][6] National Institutes of Health (PMC) URL:[Link]
-
LSD1 Inhibitors (Pharmacological Context) Title: "Cyclopropanamine Compounds and Use Thereof (LSD1 Inhibitors)" Source: National Institutes of Health (PMC) / Patent Review URL:[Link]
-
Enantioselective Rhodium Catalysis Title: "Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates" Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Therapeutic Potential and Mechanistic Profiling of Cyclopropanamine Derivatives
Executive Summary
The cyclopropanamine (CPA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its unique combination of conformational rigidity, metabolic stability, and latent reactivity. While historically anchored by the monoamine oxidase (MAO) inhibitor Tranylcypromine (TCP), the scaffold has experienced a renaissance as a critical warhead for epigenetic modulation, specifically against Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1]
This technical guide provides a comprehensive analysis of the CPA pharmacophore. We move beyond basic descriptions to explore the single-electron transfer (SET) mechanism that drives its irreversible inhibition, the structure-activity relationships (SAR) that govern selectivity between MAO and LSD1, and validated protocols for synthesis and biological characterization.
Structural Pharmacology: The Cyclopropyl "Warhead"
The biological potency of cyclopropanamine derivatives stems from the inherent ring strain (~27.5 kcal/mol) of the cyclopropane moiety. This strain acts as a loaded spring, released only upon catalytic activation by specific flavin-dependent enzymes.
Mechanism of Action: Suicide Inhibition
Unlike competitive inhibitors that bind reversibly, CPAs function as mechanism-based inactivators (suicide substrates) . The inhibition follows a Single Electron Transfer (SET) mechanism:
-
Substrate Recognition: The amine binds to the active site of the flavin-dependent oxidase (MAO or LSD1).
-
Oxidation: The flavin cofactor (FAD) accepts an electron from the CPA nitrogen, generating an amine radical cation.
-
Ring Opening: The radical cation is unstable; the cyclopropane ring homolytically cleaves, forming a reactive carbon-centered radical.
-
Covalent Adduct Formation: This radical attacks the FAD cofactor (typically at the N5 or C4a position), forming a stable covalent bond and permanently disabling the enzyme.
Mechanistic Visualization
The following diagram illustrates the SET mechanism and the bifurcation of adduct formation between MAO and LSD1.
Figure 1: Mechanism-based inactivation of flavin-dependent enzymes by cyclopropanamine derivatives via Single Electron Transfer (SET).
Target Landscape & Selectivity Engineering
The primary challenge in developing CPA-based therapeutics is achieving selectivity. The structural homology between the catalytic domains of MAO-A, MAO-B, and LSD1 requires precise chemical tuning.
Comparative Activity Profile
The following table summarizes the inhibitory profiles of key CPA derivatives, highlighting the shift from non-selective MAO inhibition to selective LSD1 targeting.
| Compound Class | Representative | Target | IC50 (nM) | Mechanism |
| Classic MAOI | Tranylcypromine (TCP) | MAO-A / MAO-B | 120 / 150 | Irreversible (C4a) |
| Classic MAOI | TCP | LSD1 | > 20,000 | Weak Inhibition |
| N-Alkylated | GSK-LSD1 | LSD1 | 15 | Irreversible (N5) |
| N-Alkylated | GSK-LSD1 | MAO-A / MAO-B | > 10,000 | Selective |
| Styrenyl | OG-L002 | LSD1 | 20 | Irreversible |
| Nucleoside | A-5021 | Herpes Virus | 20 (HSV-1) | DNA Polymerase |
SAR Deep Dive: Tuning for LSD1
To design away from MAO activity and towards LSD1 potency, researchers employ specific substitution patterns:
-
N-Substitution: MAO active sites are sterically restricted around the amine. Adding bulky groups (e.g., benzyl, piperidine) to the nitrogen drastically reduces MAO affinity while retaining or enhancing LSD1 binding.
-
Phenyl Ring Substitution:
-
Meta-substitution (e.g., 3-fluoro) often enhances potency.
-
Para-substitution can be tolerated but often alters metabolic stability.
-
-
Stereochemistry:
-
The trans-(1R, 2S) isomer of TCP is typically the most active against MAO.
-
For LSD1, specific trans configurations are also preferred, but the bulky N-substituents dominate the binding orientation.
-
Figure 2: Structure-Activity Relationship (SAR) decision tree for tuning CPA selectivity.
Experimental Protocols
Reliable data generation requires robust protocols. Below are validated methodologies for synthesis and enzymatic profiling.
Synthesis of trans-2-Phenylcyclopropylamine (TCP)
Method: Curtius Rearrangement (High purity, stereocontrolled)
Reagents: trans-Cinnamic acid, Thionyl chloride, Sodium azide, tert-Butanol, HCl/Dioxane.
-
Acid Chloride Formation: Reflux trans-cinnamic acid (10 mmol) in thionyl chloride (5 mL) for 3 hours. Evaporate excess SOCl₂ to yield cinnamoyl chloride.
-
Acyl Azide Formation: Dissolve the residue in acetone (20 mL) at 0°C. Add sodium azide (1.2 eq) in water dropwise. Stir for 1 hour. Extract with diethyl ether. Caution: Azides are potentially explosive; keep cool.
-
Curtius Rearrangement: Reflux the acyl azide in dry toluene (30 mL) for 2 hours to form the isocyanate.
-
Urethane Formation: Add tert-butanol (excess) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.
-
Cyclopropanation: (Note: If starting from styrene, use Rh-catalyzed diazoacetate addition followed by Curtius). Alternative for TCP specifically: Use the Simmons-Smith reaction on styrene derivatives or start from trans-cinnamyl chloride.
-
Standard Lab Route: Start with commercially available trans-2-phenylcyclopropanecarboxylic acid. Convert to acyl azide
isocyanate hydrolyze with HCl.
-
-
Deprotection: Treat the Boc-intermediate with 4M HCl in dioxane for 2 hours. Precipitate the hydrochloride salt with ether.
Validation:
-
1H NMR (DMSO-d6):
8.5 (br s, 3H, NH3+), 7.1-7.3 (m, 5H, Ar-H), 2.8 (m, 1H, CH-N), 2.3 (m, 1H, CH-Ar), 1.4 (m, 1H), 1.2 (m, 1H).
LSD1 Inhibition Assay (Peroxidase-Coupled)
Objective: Determine IC50 of CPA derivatives against recombinant LSD1.
Principle: LSD1 demethylates H3K4me1/2, producing H₂O₂ as a byproduct. H₂O₂ reacts with Amplex Red (in the presence of HRP) to produce fluorescent resorufin.
Materials:
-
Recombinant Human LSD1 (1-852 aa).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Amplex Red Reagent.
-
Horseradish Peroxidase (HRP).[2]
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.
Protocol:
-
Enzyme Pre-incubation: Dilute LSD1 to 20 nM in Assay Buffer. Add 5 µL of enzyme to 384-well black plates.
-
Compound Addition: Add 20 nL of test compound (in DMSO) using an acoustic dispenser. Incubate for 30 minutes at Room Temp (RT). Critical: CPAs are time-dependent inhibitors; pre-incubation is mandatory.
-
Substrate Initiation: Add 5 µL of substrate mix (20 µM H3K4me2 peptide, 100 µM Amplex Red, 0.2 U/mL HRP).
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve. Normalize to DMSO controls to determine % Inhibition. Fit data to a 4-parameter logistic equation to derive IC50.
Emerging Applications: Beyond CNS and Oncology
While CNS (MAO) and Oncology (LSD1) dominate, the CPA scaffold is gaining traction in virology.
Antiviral Nucleosides
Cyclopropane nucleosides (e.g., A-5021) mimic the sugar moiety of natural nucleosides but possess increased metabolic stability against phosphorylases.
-
Mechanism: They act as chain terminators or inhibitors of viral DNA polymerase.
-
Key Feature: The rigidity of the cyclopropane ring mimics the conformational restriction of the ribose ring in its bioactive state.
SARS-CoV-2 Protease Inhibitors
Recent studies have identified CPA derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The cyclopropane ring acts as a hydrophobic core that fits into the S2 pocket of the protease, enhancing binding affinity compared to flexible alkyl chains.
References
-
Structural Basis of LSD1 Inhibition
- Title: Crystal structure of LSD1 in complex with tranylcypromine deriv
- Source: Yang, M., et al. (2007).
-
URL:[Link]
-
MAO Inhibition Mechanism
- Title: Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkyl amines.
- Source: Silverman, R. B., et al. (1993). Journal of the American Chemical Society.
-
URL:[Link]
-
LSD1 in Oncology
- Title: LSD1 inhibitors: a st
- Source: Zheng, Y. C., et al. (2015). Future Medicinal Chemistry.
-
URL:[Link]
-
Antiviral Cyclopropanes
-
Synthesis Methodology
Sources
- 1. ovid.com [ovid.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
Stereochemistry of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive examination of the stereochemical landscape of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, a molecule of interest in medicinal chemistry and drug development. The presence of multiple stereogenic centers results in a complex mixture of stereoisomers. This document delineates the structural basis of its stereoisomerism, outlines synthetic considerations for stereocontrol, and details robust analytical methodologies for the separation and characterization of its distinct diastereomeric and enantiomeric forms. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate the challenges associated with this and structurally related chiral molecules.
Introduction: Structural and Pharmaceutical Context
The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can enhance potency, improve metabolic stability, modulate pKa, and increase brain permeability.[1][2] The rigid, three-dimensional nature of the cyclopropane ring provides a valuable scaffold for orienting functional groups toward biological targets.[2]
The title compound, 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine, combines this important pharmacophore with a tetrahydropyranyl (THP) ether. The THP group is a common and robust protecting group for alcohols, utilized frequently during multi-step syntheses.[3] However, its introduction creates an additional stereogenic center, further complicating the molecule's stereochemical profile.
Understanding and controlling the stereochemistry of such molecules is paramount in drug development. Different stereoisomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological properties.[4] Therefore, the ability to synthesize, separate, and analyze individual stereoisomers is a regulatory and scientific necessity. This guide provides a detailed exploration of these aspects for 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine.
Analysis of Stereogenic Centers
The structure of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine contains three distinct stereogenic centers, which are the source of its complex isomerism.
-
C1 of the cyclopropane ring: This carbon is bonded to the amine group (NH₂) and two other ring carbons.
-
C2 of the cyclopropane ring: This carbon is bonded to the O-THP group and two other ring carbons.
-
C2' of the tetrahydropyran ring: This anomeric carbon is bonded to two oxygen atoms and two carbon atoms within the pyran ring.
The presence of three chiral centers means that a total of 2³ = 8 stereoisomers are possible. These isomers exist as four pairs of enantiomers.
Caption: Stereogenic centers of the target molecule.
The Stereoisomeric Landscape: Diastereomers and Enantiomers
The eight stereoisomers can be grouped into four diastereomeric sets, with each set comprising a pair of enantiomers. The relationship between any two isomers that are not enantiomers is diastereomeric.
| Stereoisomer Set | Cyclopropane Configuration | THP Configuration | Full Configuration Examples | Relationship |
| 1 | cis | R | (1R, 2S, 2'R) & (1S, 2R, 2'R) | Diastereomers |
| 2 | cis | S | (1R, 2S, 2'S) & (1S, 2R, 2'S) | Diastereomers |
| 3 | trans | R | (1R, 2R, 2'R) & (1S, 2S, 2'R) | Diastereomers |
| 4 | trans | S | (1R, 2R, 2'S) & (1S, 2S, 2'S) | Diastereomers |
| Note: The cis/trans designation refers to the relative orientation of the amine and O-THP groups on the cyclopropane ring. |
Diastereomers have different physical and chemical properties (e.g., boiling points, solubilities, NMR spectra), which allows for their separation using standard chromatographic techniques like silica gel chromatography or reverse-phase HPLC. Enantiomers, however, have identical physical properties in an achiral environment and require specialized chiral separation techniques.
Caption: Relationships between stereoisomeric pairs.
Analytical Methodologies for Separation and Characterization
A robust analytical strategy is essential for resolving the complex isomeric mixture. This typically involves a two-stage approach: first separating the diastereomers, and then resolving the enantiomeric pairs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers.[5] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Expertise & Causality: The choice of CSP is the most critical parameter. For molecules containing amine and ether functionalities, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[4][6] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the functional groups present in the target molecule.
Protocol: Chiral HPLC Method Development Workflow
This protocol is a self-validating system for developing a separation method for the four pairs of enantiomers.
-
Diastereomer Separation (Optional but Recommended):
-
Objective: Simplify the mixture from eight isomers to four pairs of diastereomers.
-
Method: Use standard reverse-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated.
-
Validation: Collect the separated diastereomeric pairs and confirm their identity via mass spectrometry.
-
-
Chiral Column Screening:
-
Objective: Identify a CSP that provides baseline separation for the enantiomers within each diastereomeric pair.
-
Columns to Screen:
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak AD/AS (Amylose tris(3,5-dimethylphenylcarbamate)/(S)-alpha-methylbenzylcarbamate)
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol (IPA) with a basic additive like diethylamine (DEA) to improve peak shape for the amine.
-
Polar Organic: Acetonitrile or Methanol with additives.
-
Reversed Phase: Acetonitrile/Water with buffers.
-
-
Validation: A successful screen is defined as any observable peak splitting (Resolution > 1.0) for any of the enantiomeric pairs.
-
-
Method Optimization:
-
Objective: Achieve baseline resolution (Resolution ≥ 1.5) for all enantiomers.
-
Parameters to Adjust:
-
Solvent Ratio: Fine-tune the ratio of strong to weak solvent (e.g., IPA in heptane) to optimize retention and resolution.
-
Additive Concentration: Vary the concentration of DEA (typically 0.1-0.5%) to minimize peak tailing.
-
Flow Rate & Temperature: Adjust to improve efficiency and analysis time.
-
-
Validation: The final method must demonstrate consistent retention times and resolution across multiple injections.
-
Caption: Workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation and is particularly powerful for distinguishing between diastereomers.[7]
Expertise & Causality: Diastereomers, being chemically distinct, will exhibit different NMR spectra. The protons on the cyclopropane ring are in different chemical environments in a cis isomer versus a trans isomer. This results in different chemical shifts (δ) and, crucially, different proton-proton coupling constants (J-values). The cis relationship typically results in a larger ³J coupling constant between the C1-H and C2-H protons compared to the trans relationship. While enantiomers are indistinguishable by standard NMR, diastereomers can be readily identified and their relative quantities determined by integrating their unique signals.[7]
Protocol: Distinguishing Diastereomers by ¹H NMR
-
Sample Preparation: Isolate each diastereomeric pair using the achiral HPLC method described previously. Prepare a high-purity sample ( >98%) of each pair dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O with acidification).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended) for each sample.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the cyclopropane ring (typically in the 0.5-3.0 ppm range).
-
Measure the coupling constants (³J) between the protons at C1 and C2.
-
Compare the J-values across the samples. The pair with the larger J-value (e.g., ~8-10 Hz) can be assigned as the cis diastereomer, while the pair with the smaller J-value (e.g., ~4-6 Hz) is the trans diastereomer.
-
-
Validation: The assignment can be further confirmed using 2D NMR techniques like NOESY, where a through-space correlation would be expected between the C1-H and C2-H protons in the cis isomer but not the trans.
Conclusion
The stereochemistry of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is defined by its three chiral centers, leading to a complex mixture of eight stereoisomers. A systematic and multi-faceted analytical approach, spearheaded by chiral HPLC and supported by NMR spectroscopy, is essential for the successful separation and characterization of these isomers. The methodologies and expert insights provided in this guide offer a robust framework for researchers to confidently tackle the stereochemical challenges posed by this and other complex chiral molecules in the pursuit of safer and more effective pharmaceuticals.
References
-
Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. Retrieved from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanamine Compounds and Use Thereof. PubChem. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Tundis, R., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Molecules, 23(9), 2188. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113990. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]
-
Singh, U. P., & Singh, R. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9491-9539. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. magritek.com [magritek.com]
Methodological & Application
Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine from dihydropyran
Application Note: Synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Part 1: Executive Summary & Strategic Analysis
1.1 The Synthetic Challenge The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS 387845-23-0) presents a classic "orthogonal protection" conflict. The target molecule contains two sensitive functionalities:[1]
-
The THP Ether: A tetrahydropyranyl acetal formed from 3,4-dihydro-2H-pyran (DHP) .[2] This group is stable to base but highly labile to acid.
-
The Primary Amine: A nucleophilic group that requires protection during the synthesis but must be revealed in the final step.
Critical Warning: A common error is using tert-butyloxycarbonyl (Boc) protection for the amine. Removing a Boc group requires strong acid (TFA or HCl), which will simultaneously hydrolyze the THP ether, destroying the target molecule.
1.2 The Solution: Base-Labile Orthogonality To successfully synthesize this molecule starting from the DHP reagent, we must utilize an amine protecting group that can be removed under basic or neutral conditions. This protocol utilizes the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This ensures the THP ether remains intact during the final amine deprotection step.
1.3 Retrosynthetic Pathway The synthesis is driven by the reaction of DHP with an Fmoc-protected amino-alcohol precursor.
Figure 1: Strategic pathway avoiding acidic deprotection conditions.
Part 2: Detailed Experimental Protocols
Phase A: The THP Protection (The DHP Reaction)
This step installs the tetrahydropyranyl ether using 3,4-dihydro-2H-pyran.[2][3] We utilize Pyridinium p-toluenesulfonate (PPTS) as the catalyst rather than p-TsOH, as PPTS is milder and minimizes the polymerization of DHP.
Reagents & Materials:
-
Substrate:
-Fmoc-trans-2-aminocyclopropanol (1.0 equiv) -
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[2]
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aqueous NaHCO₃
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add
-Fmoc-trans-2-aminocyclopropanol (e.g., 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M concentration). Stir until fully dissolved. -
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (7.5 mmol, 0.68 mL) via syringe.
-
Catalysis: Add PPTS (0.5 mmol, 125 mg) in one portion.
-
Reaction: Stir the reaction at room temperature (20–25°C) for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1).[2] The starting alcohol should disappear. Note that the product will appear as two spots due to the formation of diastereomers (the THP group introduces a new chiral center).
-
-
Quench: Crucial Step. Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃. The basic quench prevents acid-catalyzed hydrolysis during workup.
-
Extraction: Extract with DCM (3 x 20 mL). Combine organic layers.
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂).[4] Elute with Hexane/EtOAc (gradient 10:1 to 4:1).
-
Yield Expectation: 85–95% as a colorless oil or white solid.
-
Phase B: Amine Deprotection (Fmoc Removal)
This step reveals the final amine without disturbing the acid-sensitive THP ether.
Protocol:
-
Dissolution: Dissolve the purified Fmoc-intermediate (from Phase A) in 20% Piperidine in DMF (v/v). Concentration: ~0.1 M.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Workup: Concentrate the mixture under high vacuum to remove DMF and piperidine.
-
Note: The byproduct dibenzofulvene can be difficult to remove.
-
-
Purification: To isolate the pure amine without acid exposure (which would cleave the THP), use Basic Alumina chromatography or silica gel pre-treated with 1% triethylamine. Elute with DCM/MeOH (95:5).
-
Storage: The final product is an amine-ether. Store under inert atmosphere at -20°C. Avoid any contact with acidic vapors.
-
Part 3: Mechanistic Insights & Troubleshooting
3.1 Mechanism of THP Protection The reaction follows an electrophilic addition mechanism. The acid catalyst protonates the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyclopropanol then attacks this electrophile.
Figure 2: Electrophilic addition mechanism of DHP protection.
3.2 Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Acid catalyst too strong or DHP added too fast. | Switch from p-TsOH to PPTS. Add DHP dropwise at 0°C. |
| Product Hydrolysis | Acidic workup or silica gel acidity. | Use NaHCO₃ quench.[7] Pre-treat silica gel with 1% Et₃N. |
| Complex NMR | Diastereomer formation. | The THP group creates a new chiral center (anomeric carbon). Expect signal doubling in NMR (approx 1:1 ratio). |
| Loss of THP in Step 2 | Use of acidic deprotection (e.g., TFA). | STOP. Use Fmoc/Piperidine or Cbz/Hydrogenolysis (buffered). |
Part 4: References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Standard reference for THP stability profiles: stable to base, labile to acid).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[8] The Journal of Organic Chemistry, 42(23), 3772–3774. (Primary protocol for PPTS catalyzed DHP addition).
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[9] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents.[9] Synthesis, 1991(03), 234. (Context for synthesizing the cyclopropanol core).
-
Bernardi, L., et al. (2003). Practical Synthesis of N-Fmoc-2-aminocyclopropanecarboxylic Acid. The Journal of Organic Chemistry, 68(25), 9826–9829. (Reference for handling Fmoc-protected cyclopropyl amines).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Cyclopropanol synthesis [organic-chemistry.org]
Strategic Application Note: THP Protection of 2-Hydroxycyclopropanamine
Executive Summary & Strategic Rationale
The protection of 2-hydroxycyclopropanamine presents a unique "triad of instability" often underestimated in standard synthesis:
-
Nucleophilic Competition: The free amine (-NH₂) is more nucleophilic than the hydroxyl (-OH), leading to unstable hemiaminals if not masked.
-
Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1][2] Strong Brønsted acids typically used for THP protection (e.g.,
, high-load p-TsOH) can trigger catastrophic ring-opening or rearrangement. -
Stereochemical Complexity: The introduction of the THP group creates a new chiral center at the acetal carbon, doubling the number of stereoisomers (diastereomers) and complicating NMR analysis.
The Solution: This protocol utilizes a Chemoselective N-Boc Pre-protection followed by a Mild Acid-Catalyzed O-Tetrahydropyranylation . We employ Pyridinium p-toluenesulfonate (PPTS) as the catalyst. PPTS is sufficiently acidic (
Chemical Pathway & Mechanism[3]
The "Safety-First" Synthetic Route
Direct protection of the amino-alcohol is operationally hazardous due to zwitterionic solubility issues and N-alkylation risks. The industry-standard route requires N-protection first.
Step 1: N-Boc Protection (Standardizes solubility and masks N-nucleophile). Step 2: O-THP Protection (Target reaction).
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the PPTS-catalyzed mechanism, highlighting the oxocarbenium intermediate and the critical avoidance of ring-opening pathways.
Caption: Figure 1. PPTS-mediated mechanism via oxocarbenium ion. Note the "Danger Zone" avoided by using mild PPTS rather than strong sulfonic acids.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[3][4][5][6] | Role | Critical Specification |
| N-Boc-2-hydroxycyclopropanamine | 1.0 | Substrate | Dry, free of residual water. |
| 3,4-Dihydro-2H-pyran (DHP) | 1.5 - 2.0 | Reagent | Distill if older than 6 months (polymerizes). |
| PPTS | 0.1 (10 mol%) | Catalyst | Recrystallize if brown/sticky. Must be white crystals. |
| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous (keeps reaction dry to prevent hydrolysis). |
| Sat. NaHCO₃ (aq) | Excess | Quench | Essential to stop reaction before concentration. |
Step-by-Step Methodology
Phase 1: Preparation
-
Drying: Ensure the N-Boc-2-hydroxycyclopropanamine substrate is dried under high vacuum (0.5 mmHg) for 2 hours to remove trace water. Water competes with the alcohol for DHP, forming hemiacetal impurities.
-
Inert Atmosphere: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen/argon balloon.
Phase 2: Reaction
-
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Reagent Addition: Add 3,4-Dihydro-2H-pyran (1.5 equiv) via syringe.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in one portion.
-
Stirring: Stir at Room Temperature (20–25°C) .
-
Note: Do NOT heat. Heating cyclopropanes in acidic media increases ring-opening risk.
-
-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes).
-
Visual Cue: The N-Boc starting material (more polar) will disappear, replaced by two less polar spots (diastereomers of the THP ether).
-
Timeframe: Reaction is usually complete in 4–12 hours. If incomplete after 12h, add 0.5 equiv fresh DHP.
-
Phase 3: Workup & Purification
-
Quench (Critical): Dilute the reaction mixture with diethyl ether (Et₂O) or DCM, then pour into saturated aqueous NaHCO₃ .
-
Why? You must neutralize the PPTS before concentrating on the rotovap. Concentrating acidic mixtures heats the product and can reverse the reaction or open the ring.
-
-
Extraction: Separate phases. Extract aqueous layer 2x with DCM.
-
Drying: Wash combined organics with Brine, dry over
, and filter. -
Concentration: Evaporate solvent under reduced pressure.
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Gradient of 0%
30% EtOAc in Hexanes. -
Add Triethylamine: Add 1%
to the column solvent system to buffer the silica gel acidity, preventing deprotection during purification.
-
Operational Workflow (Visualization)
Caption: Figure 2. Operational workflow ensuring acid neutralization prior to concentration.
Troubleshooting & Analytical Notes
The "Diastereomer Problem"
Because the THP group introduces a new chiral center (anomeric carbon) and the cyclopropane ring already has chiral centers (C1/C2), the product will exist as a pair of diastereomers (or more, depending on the enantiopurity of the starting material).
-
NMR Appearance: You will see "doubling" of signals in
and NMR. The acetal proton (-O-CH-O-) usually appears as two distinct multiplets around 4.5–5.0 ppm. -
Action: Do not attempt to separate these diastereomers unless necessary for crystallography. They will converge upon deprotection.
Ring Opening (The "Bermuda Triangle")
If you observe new olefinic signals (5.0–6.0 ppm) in the NMR that do not belong to DHP, the cyclopropane ring has opened.
-
Cause: Acid was too strong or reaction was heated.
-
Fix: Switch from PPTS to CSA (Camphorsulfonic acid) at 0°C, or use neutral conditions:
(Bismuth triflate) (1 mol%).
Deprotection (Future Proofing)
To remove the THP group later without harming the Boc group or the ring:
-
Use AcOH:THF:H₂O (4:2:1) at 45°C. This is mild enough to cleave the acetal without removing the Boc group (which requires stronger acid like TFA).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (The definitive guide on THP stability and formation conditions).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[7] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper establishing PPTS as the superior catalyst for acid-sensitive substrates). [Link]
-
Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes in synthesis. Chemical Reviews, 89(1), 165–198. (Comprehensive review on the stability and reactivity of cyclopropanes). [Link]
-
Bernabeu, M. C., Chinchilla, R., & Nájera, C. (2002). 2-Aminocyclopropanecarboxylic acids (ACC) and derivatives: synthesis and biological activity. Tetrahedron: Asymmetry, 13(22), 2403-2419. (Provides context on handling amino-cyclopropane scaffolds). [Link]
Sources
Application Note: Selective Acidic Deprotection of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the removal of a tetrahydropyranyl (THP) protecting group from a highly sensitive amino-cyclopropanol derivative without inducing ring-opening degradation.
Executive Summary
The synthesis and functionalization of 2-aminocyclopropanols are of high interest in modern drug discovery, primarily for their utility as conformationally restricted amino acid isosteres and potent enzyme inhibitors[1]. However, handling these strained small carbocycles requires precision. The deprotection of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine presents a unique dual-challenge:
-
The molecule contains a basic primary amine that neutralizes standard catalytic acid conditions.
-
The underlying cyclopropanol core is highly strained and susceptible to acid-catalyzed ring-opening (homoenolate reactivity)[2][3].
This application note details the causality behind solvent and acid selection, provides quantitative optimization data, and outlines a field-proven "Catch-and-Release" solid-phase protocol that inherently validates reaction completion.
Mechanistic Principles & Causality
To design a successful deprotection strategy, we must dissect the competing electronic and kinetic pathways at play.
The Amine Quench Effect
THP ethers are classically cleaved using mild, catalytic acidic conditions (e.g., 0.1 equivalents of pTsOH or PPTS) via the formation of an oxocarbenium intermediate[4][5]. However, the presence of the primary amine (pKa ~9) in the substrate dictates that the first equivalent of any introduced acid will be immediately consumed to form the unreactive cyclopropanammonium salt. Therefore, a minimum of 1.5 to 2.0 equivalents of acid is strictly required to ensure sufficient free protons remain to catalyze the acetal cleavage.
The Cyclopropanol Ring-Strain Dilemma
Cyclopropanols possess high intrinsic ring strain (~27 kcal/mol) and are prone to ring-opening reactions, often acting as homoenolate equivalents under thermal or strongly acidic/basic conditions[3][6]. If subjected to aqueous acids or elevated temperatures, the intermediate can rapidly isomerize into a β-aminopropionaldehyde byproduct.
Expert Insight: By conducting the reaction in anhydrous methanol at controlled room temperature (20 °C), we achieve two goals. First, methanol acts as a highly concentrated nucleophile to trap the oxocarbenium ion, forming 2-methoxytetrahydropyran (THP-OMe) and driving the equilibrium forward[5]. Second, the protonation of the amine to an ammonium cation inductively withdraws electron density from the cyclopropane ring. This electrostatic effect mildly disfavors the accumulation of positive charge on the ring carbons, providing a kinetic "shield" against electrophilic ring-opening, provided the temperature remains strictly controlled.
Caption: Mechanistic pathway of THP deprotection and the competing ring-opening side reaction.
Quantitative Optimization Data
The table below summarizes the causality of condition selection. Catalytic acid fails due to amine quenching. Aqueous/heated conditions drive the thermodynamic ring-opening. Solid-supported acid (Amberlyst-15) in methanol provides the optimal balance of acidity and mildness.
| Acid System | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Ring-Opened Byproduct |
| pTsOH | 0.1 | MeOH | 20 | 24 | 0 | Not detected |
| pTsOH | 1.5 | MeOH | 20 | 4 | 72 | < 5% |
| HCl (aq) | 2.0 | THF | 40 | 2 | 45 | > 40% |
| Amberlyst-15 | 3.0 (wt/wt) | MeOH | 20 | 2 | 89 | Not detected |
Experimental Protocols
While solution-phase methanolic HCl is viable, we highly recommend the Solid-Phase "Catch-and-Release" Protocol using Amberlyst-15 (a strongly acidic cation-exchange resin).
Why this is a Self-Validating System:
Because both the starting material and the target product contain a basic amine, they will both immobilize on the strongly acidic sulfonate groups of the Amberlyst-15 resin. As the THP group is cleaved, the neutral byproduct (THP-OMe) is released into the solvent. By analyzing the methanolic washes for THP-OMe (via GC-MS or TLC), the completion of the reaction is self-validated. Once the washes are clean, the user is guaranteed that the resin contains only the fully deprotected product, which is then cleanly eluted.
Protocol: Catch-and-Release Deprotection
Materials Required:
-
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (1.0 mmol)
-
Amberlyst-15 hydrogen form (approx. 3.0 meq/g capacity)
-
Anhydrous Methanol (MeOH)
-
2.0 M Ammonia in Methanol (NH₃/MeOH)
Step-by-Step Procedure:
-
Resin Preparation: Wash 1.5 g of Amberlyst-15 resin with anhydrous MeOH (3 × 10 mL) to remove impurities and swell the polymer matrix.
-
Substrate Loading: Dissolve 1.0 mmol of the THP-protected cyclopropanamine in 10 mL of anhydrous MeOH. Add this solution to the swelled resin in a round-bottom flask.
-
Cleavage & Capture: Stir the suspension gently at 20 °C for 2 hours. The basic amine binds to the resin, while the acidic microenvironment cleaves the THP acetal[7].
-
Self-Validation (Washing): Filter the resin and wash with MeOH (4 × 10 mL). Analyze the combined washes via GC-MS or TLC (staining with phosphomolybdic acid). The presence of 2-methoxytetrahydropyran indicates active cleavage. Continue washing until no THP-OMe is detected.
-
Product Release: Suspend the washed resin in 15 mL of 2.0 M NH₃ in MeOH. Stir gently for 30 minutes. The ammonia deprotonates the cyclopropanammonium salt, releasing the free 2-aminocyclopropanol into solution.
-
Isolation: Filter the resin and wash with an additional 10 mL of NH₃/MeOH. Concentrate the combined filtrates under reduced pressure (bath temperature < 30 °C to prevent thermal degradation) to yield the pure 2-aminocyclopropanol.
Caption: Catch-and-release workflow for selective THP deprotection using Amberlyst-15 resin.
Analytical Characterization Notes
-
1H NMR (CD3OD): Successful deprotection is marked by the complete disappearance of the characteristic THP anomeric acetal proton multiplet at δ 4.60–4.80 ppm, and the loss of the broad aliphatic envelope at δ 1.40–1.90 ppm[7].
-
Mass Spectrometry (ESI+): Look for the [M+H]+ ion of 2-aminocyclopropanol (m/z = 74.06). The absence of the m/z = 158.11 peak confirms complete THP removal.
References
-
Wuts, P. G. M. "Hydroxyl Protecting Groups." Greene's Protective Groups in Organic Synthesis. Thieme Connect. URL:[Link]
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers." URL:[Link]
-
Total Synthesis. "THP Protecting Group: THP Protection & Deprotection Mechanism." URL:[Link]
-
Matsubara, S. et al. "Synthesis of Small Carbocycles using C1-Bisnucleophiles." Scholaris. URL:[Link]
-
Zheng, Z. et al. "Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides." Organic Letters (ACS Publications). URL:[Link]
-
Zheng, Z. et al. "Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans." Semantic Scholar. URL:[Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Selective Electrophilic Functionalization of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Introduction & Chemical Context
The incorporation of sp³-rich motifs is a cornerstone of modern drug discovery, driven by the need to improve metabolic stability, aqueous solubility, and target specificity. 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a highly versatile, conformationally restricted building block that serves as a rigidified bioisostere for amino alcohols and morpholines.
The structural anatomy of this molecule presents a unique synthetic challenge: it contains a nucleophilic primary amine, a highly strained cyclopropane ring (~27.5 kcal/mol of ring strain), and an acid-sensitive tetrahydropyranyl (THP) acetal protecting group [1]. The THP group is strategically employed to mask the hydroxyl moiety of 2-aminocyclopropanol, a structural motif that is otherwise highly prone to retro-aldol-like ring-opening and oxidative degradation [2]. Consequently, functionalizing the primary amine with electrophiles requires precise control over reaction conditions to prevent premature THP cleavage and subsequent decomposition.
Mechanistic Pathways & Workflow
The primary amine of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine readily reacts with a variety of electrophiles. The workflow below illustrates the three most common functionalization pathways: N-acylation, sulfonylation, and reductive amination.
Workflow for electrophilic functionalization of 2-(THP-oxy)cyclopropanamine.
General Guidelines for Reaction Design (Expertise & Experience)
-
Base Selection (The Causality of Sterics): For acylations and sulfonylations, always utilize non-nucleophilic, mild organic bases such as N,N-Diisopropylethylamine (DIPEA) or pyridine. Triethylamine (TEA) can sometimes act as a competing nucleophile with highly reactive electrophiles, leading to complex mixtures. Strong aqueous bases must be avoided as they can hydrolyze sensitive electrophiles before the amine can react.
-
Solvent Anhydrousness: The THP acetal is stable to basic, nucleophilic, and reducing environments but is exceptionally labile to aqueous acid [3]. Trace moisture reacting with acyl/sulfonyl chlorides generates HCl in situ, which rapidly deprotects the THP group, triggering the ring-opening of the exposed 2-aminocyclopropanol. Always use strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reductive Amination Nuances: Traditional reductive aminations often employ Sodium cyanoborohydride (NaBH₃CN) in a mildly acidic medium (pH 5-6) to facilitate imine formation. Do not use this method. The acidic conditions will cleave the THP group. Instead, utilize Sodium triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or DCM without any acetic acid additives. STAB is mild enough to reduce the transiently formed imine under strictly neutral conditions [4].
-
Stereochemical Considerations: The THP protecting group introduces a new chiral center at the acetal carbon. Even if your starting cyclopropanol is enantiopure, the product will exist as a mixture of diastereomers. This will result in complex, doubled signals in ¹H and ¹³C NMR spectra. Do not mistake this for an impure reaction product.
Experimental Protocols
Protocol A: N-Acylation with Acyl Chlorides (Amide Formation)
This protocol is a self-validating system; the absence of gas evolution and the maintenance of a clear solution indicate that the THP group remains intact.
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.
-
Dissolution: Dissolve 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add DIPEA (2.0 mmol, 2.0 eq). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Cooling & Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. This thermal control prevents exothermic ring-opening. Add the desired acyl chloride (1.1 mmol, 1.1 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (typically 1:1 Hexanes:EtOAc, visualizing with KMnO₄).
-
Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Expert Insight: Never use the standard 1M HCl amine wash here, as it will quantitatively cleave the THP group. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Neutral Reductive Amination
Designed specifically to bypass the need for acidic imine-activation.
-
Imine Formation: In a dry flask under argon, combine 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (1.0 mmol) and the target aldehyde (1.05 mmol, 1.05 eq) in anhydrous DCE (10 mL). Stir at room temperature for 2 hours.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portionwise over 15 minutes.
-
Reaction: Stir the heterogeneous mixture at room temperature for 12–16 hours.
-
Workup: Quench by slowly adding saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes until gas evolution ceases. Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography (using 1% Et₃N in the eluent to prevent on-column THP degradation).
Data Presentation: Electrophile Scope & Stability
The following table summarizes the quantitative expectations and stability metrics when reacting 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine with various electrophilic classes.
| Electrophile Class | Reagents / Conditions | Target Product | Typical Isolated Yield | THP Stability / Notes |
| Acyl Chlorides | DIPEA, DCM, 0 °C to RT | Secondary Amide | 80 - 92% | Excellent. Ensure strictly anhydrous conditions to prevent HCl generation. |
| Sulfonyl Chlorides | Pyridine, DCM, 0 °C to RT | Sulfonamide | 75 - 88% | Good. Pyridine is preferred over DIPEA to minimize ketene-like side reactions. |
| Aldehydes | NaBH(OAc)₃, DCE, RT | Secondary Amine | 65 - 85% | Excellent. Avoid NaBH₃CN/AcOH systems to prevent acetal cleavage[4]. |
| Alkyl Halides | K₂CO₃, DMF, 60 °C | Alkylated Amine | 40 - 60% | Moderate. Prone to over-alkylation (tertiary amine formation). |
| Isocyanates | DCM, RT (No base needed) | Urea Derivative | 85 - 95% | Excellent. Highly atom-economical; product often precipitates directly. |
References
-
The Journal of Organic Chemistry. "Palladium-Catalyzed Monoarylation of Cyclopropylamine." ACS Publications. URL:[Link]
-
Scientific Research Publishing (SCIRP). "Glycerol-Based Carbon-SO3H Catalyzed Benign Synthetic Protocol for the Acetylation of Alcohols, Phenols and Amines under Solvent-Free Conditions." URL:[Link]
-
ACS Catalysis. "Imine Reductases and Reductive Aminases in Organic Synthesis." ACS Publications. URL:[Link]
Application Note: 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine in Complex Molecule Synthesis
Executive Summary
In modern medicinal chemistry, the strategic rigidification of flexible pharmacophores is a proven tactic to enhance target affinity and metabolic stability. 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS: 387845-23-0) serves as a highly specialized, orthogonally protected building block designed for this exact purpose. By embedding an ethanolamine motif within a strained three-membered ring, this compound acts as a conformationally locked bioisostere. The presence of the tetrahydropyranyl (THP) protecting group on the hydroxyl moiety allows chemists to selectively functionalize the primary amine without risking unwanted O-alkylation or O-acylation, streamlining the synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical & Structural Profile
To facilitate experimental planning, the foundational properties of the building block are summarized below:
| Property | Specification |
| Chemical Name | 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine |
| CAS Number | 387845-23-0 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Structural Class | THP-Protected Aminocyclopropanol |
| Key Reactivity | Nucleophilic primary amine; Acid-labile protected alcohol |
| Primary Application | Conformationally restricted ethanolamine bioisostere |
Mechanistic Rationale & Strategic Utility
The Cyclopropane Advantage: Conformational Locking
Linear amino alcohols, such as ethanolamine, are highly flexible and adopt multiple conformations in solution. When binding to a target receptor, forcing a flexible molecule into its bioactive conformation incurs a high entropic penalty, which diminishes overall binding affinity. By utilizing a 2-aminocyclopropanol core, the dihedral angle between the amine and the hydroxyl group is strictly locked[1]. This rigidification pre-organizes the pharmacophore, significantly reducing the entropic cost of target engagement and often yielding superior potency and selectivity[2].
Fig 1. Conformational restriction of ethanolamine into 2-aminocyclopropanol to enhance receptor affinity.
The THP Protection Strategy
The THP group protects the secondary alcohol as an acetal. This specific protecting group was chosen for its distinct orthogonality: it is highly stable to strongly basic conditions, nucleophiles, and coupling reagents, yet it can be cleaved under mild acidic solvolysis[3]. This allows the primary amine to be subjected to harsh functionalization conditions (e.g., reductive amination, sulfonylation, or peptide coupling) while the sensitive cyclopropanol remains masked[4].
Fig 2. Orthogonal synthetic workflow utilizing the THP-protected 2-aminocyclopropanol building block.
Experimental Protocols
The following self-validating protocols outline the standard workflow for incorporating 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine into a complex molecule.
Protocol 1: Selective N-Acylation (Amide Coupling)
Objective: To couple a complex carboxylic acid to the primary amine while preserving the THP acetal. Causality: We utilize HATU and DIPEA. The mildly basic environment ensures the amine is deprotonated and nucleophilic, while the THP group remains completely inert to base-mediated cleavage[3].
Step-by-Step Procedure:
-
Pre-activation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to allow the active ester to form.
-
Amine Addition: Add 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (1.0 equiv.) in a single portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor the consumption of the amine via TLC (Ninhydrin stain; the THP-protected amine will appear as a distinct spot).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-acylated, THP-protected intermediate.
Protocol 2: Mild Acidic THP Deprotection
Objective: To unmask the hydroxyl group, yielding the final conformationally restricted 2-aminocyclopropanol derivative. Causality: Cyclopropanols are highly strained and prone to ring-opening (Grob fragmentation or rearrangement) under strongly acidic conditions (e.g., neat TFA or concentrated HCl)[2]. Therefore, Pyridinium p-toluenesulfonate (PPTS) in methanol is utilized. PPTS provides a sufficiently low pH to hydrolyze the THP acetal without breaking the cyclopropane carbon-carbon bonds[4].
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified N-acylated intermediate from Protocol 1 (1.0 equiv.) in anhydrous Methanol (0.1 M).
-
Acid Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv.) to the stirring solution.
-
Heating: Warm the reaction to 45 °C. The use of gentle heating accelerates the transacetalization process driven by the vast excess of methanol.
-
Monitoring: Stir for 4–8 hours, monitoring closely by TLC or LC-MS. The deprotected product will typically be significantly more polar than the starting material.
-
Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Workup: Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the crude product via reverse-phase HPLC or silica gel chromatography to isolate the pure 2-aminocyclopropanol derivative.
References
- Source: nih.
- Source: total-synthesis.
- Source: organic-chemistry.
- Source: benchchem.
Sources
Catalytic methods for tetrahydropyranylation of amino alcohols
Application Note: Chemoselective Catalytic Tetrahydropyranylation of Amino Alcohols
Introduction: The Chemoselectivity Challenge
The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis, particularly in drug development where solubility and stability are paramount. However, amino alcohols present a unique "dual-nucleophile" challenge.
In a standard acid-catalyzed environment, a substrate containing both a hydroxyl group (-OH) and an amine (-NH₂, -NHR) creates a competition between O-tetrahydropyranylation and N-tetrahydropyranylation . Furthermore, the basicity of the amine moiety can "poison" traditional Brønsted acid catalysts (like
This guide details three catalytic protocols designed to bypass these issues. By utilizing mild Lewis acids and specific "green" catalysts, researchers can achieve exclusive O-protection while leaving the amine free for subsequent derivatization, avoiding the formation of unwanted N-THP adducts or ammonium salts.
Mechanistic Insight & Chemoselectivity
To control the reaction, one must understand the activation pathway. The reaction relies on the electrophilic activation of 3,4-dihydro-2H-pyran (DHP).
-
The Driver: The catalyst (Lewis Acid,
) coordinates with the enol ether double bond of DHP. -
The Intermediate: This generates a transient, highly reactive oxocarbenium ion .
-
The Selectivity: According to Hard-Soft Acid-Base (HSAB) theory, the oxocarbenium ion is a "hard" electrophile. Under mild conditions, it reacts preferentially with the "harder" nucleophile (the oxygen of the alcohol) rather than the "softer" or sterically hindered nitrogen, provided the temperature is controlled.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the critical oxocarbenium intermediate and the preferential O-attack trajectory.
Validated Experimental Protocols
The following protocols are selected for their high tolerance of basic amine groups and operational simplicity.
Method A: Molecular Iodine ( ) Catalysis (The "Green" Standard)
Best for: High throughput, cost-sensitivity, and sterically hindered alcohols.
Rationale: Iodine acts as a mild, neutral Lewis acid. It activates the DHP enol ether without protonating the amine, maintaining the nucleophilicity of the alcohol.
Protocol:
-
Setup: In a clean round-bottom flask, dissolve the amino alcohol (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Note: For greener chemistry, Ethyl Acetate can often substitute DCM.
-
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 mmol, 1.2 equiv).
-
Catalyst: Add Molecular Iodine (
) (0.1 mmol, 10 mol%). -
Reaction: Stir at Room Temperature (25°C) .
-
Monitoring: Check TLC every 15 minutes. Most reactions complete within 30–60 minutes.
-
-
Quenching: Once complete, add 10% aqueous Sodium Thiosulfate (
) solution. Shake until the iodine color (brown/violet) disappears. -
Workup: Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over
, and concentrate-
Result: The crude product is often >95% pure.
-
Method B: Indium Triflate ( ) (The "Robust" Method)
Best for: Scale-up, moisture-sensitive substrates, and catalyst recycling.
Rationale: Indium(III) is a water-tolerant Lewis acid. Unlike traditional Lewis acids (
Protocol:
-
Setup: Dissolve amino alcohol (1.0 mmol) in Acetonitrile (
) (3 mL). -
Catalyst: Add
(0.01 mmol, 1 mol%). -
Reagent: Add DHP (1.1 mmol).
-
Reaction: Stir at Room Temperature .
-
Efficiency: Reaction times are typically 1–2 hours.[1]
-
-
Recovery: Upon completion, evaporate the solvent. Extract the product with ether/hexane.
-
Recycling: The catalyst remains in the aqueous/solid residue and can be reused after washing.
-
Method C: Bismuth Nitrate ( ) (Solvent-Free)
Best for: Eco-friendly/Green chemistry requirements and very rapid synthesis.
Rationale: Bismuth nitrate is an inexpensive, non-toxic reagent that works exceptionally well under solvent-free conditions, driving the reaction via intimate contact between reagents.
Protocol:
-
Mixing: In a mortar, mix amino alcohol (1.0 mmol) and DHP (1.2 mmol).
-
Catalysis: Add
(0.5 mol%). -
Grinding: Grind the mixture with a pestle for 5–10 minutes.
-
Observation: The mixture usually turns into a paste or viscous liquid.
-
-
Extraction: Wash the paste with Diethyl Ether and filter to remove the solid catalyst.
-
Purification: Evaporate the ether to obtain the THP ether.
Comparative Data Analysis
Select the method that aligns with your substrate's sensitivity and your lab's sustainability goals.
| Feature | Method A: Iodine ( | Method B: Indium Triflate | Method C: Bismuth Nitrate |
| Catalyst Loading | 10 mol% | 0.1 – 1.0 mol% | 0.5 – 1.0 mol% |
| Solvent | DCM / EtOAc | Acetonitrile / Water | Solvent-Free |
| Amine Tolerance | High | Very High | High |
| Reaction Time | 30 – 60 min | 1 – 3 hours | 5 – 15 min |
| Workup | Thiosulfate Wash | Extraction/Filtration | Ether Wash |
| Cost | Low | High | Very Low |
| Key Advantage | Visual endpoint (color) | Reusability | Speed & Green Factor |
Experimental Workflow & Quality Control
Ensure consistent results by following this decision logic.
Figure 2: Operational workflow for selecting and executing the tetrahydropyranylation protocol.
Troubleshooting & Optimization
-
Issue: Formation of N-THP (Amine Protection)
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Lower temperature to 0°C initially. Reduce catalyst loading. Ensure strict stoichiometry (1.0–1.1 equiv of DHP).
-
-
Issue: Incomplete Reaction (Stalled)
-
Cause: The amine moiety is buffering the catalyst (acting as a base).
-
Solution: Do not add strong acid. Instead, increase the loading of the Lewis Acid (e.g., increase
from 10% to 15%) or switch to Indium Triflate, which coordinates less strongly to amines than protons do.
-
-
Issue: Product Hydrolysis during Workup
-
Cause: THP ethers are acid-labile. If the workup is too acidic, the group falls off.
-
Solution: Add a trace of Triethylamine (
) to the organic solvent during extraction to ensure the pH remains neutral-to-basic.
-
References
-
Deka, N., & Sarma, J. C. (2001). Iodine as a mild and efficient catalyst for tetrahydropyranylation of alcohols.[2] Journal of Organic Chemistry. Link
-
Stephens, J. R., et al. (2003).[3] Bismuth triflate-catalyzed tetrahydropyranylation of alcohols and phenols.[3] European Journal of Organic Chemistry.[3] Link
-
Mineno, T. (2005). Indium(III) triflate-catalyzed convenient tetrahydropyranylation of alcohols and phenols.[4] Tetrahedron Letters. Link
-
Hajipour, A. R., & Nasresfahani, Z. (2011).[5] Mild and Efficient Chemoselective Tetrahydropyranylation of Alcohols Using Brønsted Acidic Ionic Liquid as Catalyst Under Solvent-Free Conditions.[5] Synthetic Communications. Link
-
Khazaei, A., et al. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1,3,5]triazine. Turkish Journal of Chemistry. Link
Sources
Application Note: Solid-Phase Synthesis of Protected Cyclopropanamines
Topic: Solid-phase synthesis applications of protected cyclopropanamines Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Strategies for Incorporating Sterically Constrained Bioisosteres
Abstract & Strategic Importance
Cyclopropanamines and 1-aminocyclopropane-1-carboxylic acid (Ac3c) derivatives are critical bioisosteres in modern drug design. They introduce conformational constraints that lock peptide backbones into bioactive geometries (e.g.,
This guide details optimized protocols for the robust incorporation of Fmoc-protected cyclopropanamine building blocks, specifically addressing coupling efficiency and ring preservation during global deprotection.
Chemical Stability & Building Block Selection
Successful synthesis begins with understanding the reactivity profile of the cyclopropane moiety.
-
Steric Hindrance: The geminal disubstitution at the
-carbon of Ac3c creates significant steric bulk, reducing the nucleophilicity of the amine and hindering the approach of activated carboxylates. Standard carbodiimide couplings (DIC/HOBt) often fail or result in deletion sequences. -
Acid Sensitivity: While unsubstituted cyclopropanes are generally stable to Trifluoroacetic Acid (TFA), donor-acceptor cyclopropanes (substituted with electron-donating groups) can undergo ring-opening or homo-allyl rearrangement during the final cleavage step.
Selection Guide:
| Building Block Class | Example | Critical Consideration | Recommended Coupling |
|---|
|
Visual Workflow: Decision Logic & Pathway
The following diagram illustrates the critical decision points for synthesizing cyclopropane-containing peptides, focusing on resin selection and cleavage strategies to minimize side reactions.
Caption: Decision tree for resin and cleavage selection based on cyclopropane electronic properties. High-contrast colors denote safe (green) vs. sensitive (red) pathways.
Detailed Experimental Protocols
Protocol A: Coupling Sterically Hindered Fmoc-Ac3c-OH
Objective: Overcome the low nucleophilicity of the cyclopropyl amine to prevent deletion sequences. Reagents:
-
Resin: Rink Amide MBHA (Loading: 0.5–0.6 mmol/g). Note: Lower loading is preferred to reduce inter-chain aggregation.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[1] Crucial for hindered couplings.
-
Base: DIPEA (N,N-Diisopropylethylamine).[2]
Step-by-Step Procedure:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Activation (Pre-mix):
-
Dissolve Fmoc-Ac3c-OH (4.0 eq) and HATU (3.8 eq) in minimal dry DMF.
-
Add HOAt (4.0 eq). HOAt is superior to HOBt for steric bulk.
-
Add DIPEA (8.0 eq) immediately before adding to resin.
-
-
Coupling: Add the activated mixture to the resin.
-
Time: Shake at room temperature for 2 hours .
-
Optimization: For difficult sequences, microwave irradiation (75°C, 25W) for 10 min is highly effective.
-
-
Re-Coupling (Mandatory): Drain and wash resin with DMF. Repeat Step 3 & 4 with fresh reagents.
-
Capping: Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) to cap unreacted amines.
Protocol B: "Soft" Cleavage for Acid-Sensitive Cyclopropanes
Objective: Release the peptide from the resin without triggering cyclopropane ring opening (homo-allyl rearrangement). Context: Required when the cyclopropane ring has electron-donating substituents (e.g., 2-aryl) or when synthesizing protected fragments.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Cleavage Cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM.
Step-by-Step Procedure:
-
Preparation: Wash the resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can cause premature cleavage or side reactions during this step).
-
Cleavage:
-
Add 20% HFIP/DCM (5 mL per gram of resin).
-
Shake gently for 30 minutes at room temperature.
-
Note: This solution is very mild and will leave side-chain protecting groups (Boc, tBu) intact.
-
-
Collection: Filter the solution into a flask.
-
Repeat: Repeat the cleavage step 2 more times (15 min each).
-
Work-up: Combine filtrates and evaporate solvents under reduced pressure (do not heat above 30°C).
-
Result: You now have the fully protected peptide fragment .
-
If global deprotection is required: Dissolve the residue in a "scavenger-rich" TFA cocktail (TFA/TIS/Water/DODT 92.5:2.5:2.5:2.5) and monitor by LCMS every 15 mins to catch the product before ring degradation occurs.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Root Cause | Solution |
| Incomplete Coupling | LCMS shows [M-Ac3c] peak. | Steric hindrance at | Switch from HBTU to HATU/HOAt . Use microwave heating (75°C). |
| Ring Opening | LCMS shows [M+18] (hydration) or [M+114] (TFA adduct). | Acid-catalyzed homo-allyl rearrangement. | Use Protocol B (HFIP cleavage). Avoid high temperatures during evaporation. |
| Aspartimide Formation | LCMS shows [M-18] peak. | Sequence dependent (e.g., Asp-Ac3c). | Add 0.1M HOBt to the deprotection solution (Piperidine) to suppress base-catalyzed imide formation. |
Case Study: Synthesis of Grazoprevir Intermediates
Context: Grazoprevir (HCV Protease Inhibitor) contains a vinyl-cyclopropane moiety crucial for its bioactivity. While industrial synthesis is solution-phase, SPS is used for analogue library generation.
Workflow Application:
-
Loading: A vinyl-cyclopropane acid is coupled to a 2-Chlorotrityl resin loaded with a sulfonamide linker.
-
Strategy: The vinyl group acts as a "donor," making the ring sensitive.
-
Execution: The synthesis utilizes Protocol B . The peptide backbone is built, and the final cleavage is performed with mild acid (1% TFA or HFIP) to release the protected precursor.
-
Macrocyclization: Ring-closing metathesis (RCM) is performed in solution after cleavage to form the macrocycle, avoiding on-resin catalyst poisoning.
References
-
Vertex AI Search. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Link
-
Vertex AI Search. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor. Organic Letters. Link
-
Vertex AI Search. (2023). Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Link
-
Vertex AI Search. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Link
Sources
- 1. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
This Application Note is designed for research chemists and process development scientists. It details the asymmetric synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine , a protected form of 2-aminocyclopropanol. This scaffold is a critical bioisostere and conformationally restricted building block in medicinal chemistry (e.g., in the synthesis of glutamate receptor antagonists and kinase inhibitors).
Strategic Overview & Retrosynthetic Analysis
The synthesis of 1,2-disubstituted cyclopropanes with high diastereo- and enantiocontrol is non-trivial due to ring strain and the potential for racemization during functional group interconversions.
For the target molecule 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (1) , we employ a Rhodium(II)-catalyzed asymmetric cyclopropanation followed by a Curtius rearrangement . This route is selected over the Simmons-Smith cyclopropanation of allylic amines because it offers superior control over the trans-geometry and allows for the late-stage installation of the labile amine functionality.
Key Design Decisions (Expertise & Logic):
-
Substrate Selection (Vinyl Benzoate): We utilize vinyl benzoate rather than the direct vinyl THP ether. Vinyl benzoate is stable, commercially available, and provides a "directing group" effect that enhances enantioselectivity when paired with Davies' catalyst [Rh
(S-DOSP) ]. Direct cyclopropanation of vinyl THP ethers leads to complex diastereomeric mixtures due to the existing chiral center on the THP ring. -
Late-Stage THP Protection: Installing the tetrahydropyranyl (THP) group after cyclopropane formation avoids separating four diastereomers (two from the ring, two from the THP anomer) simultaneously.
-
Curtius Rearrangement: This converts the cyclopropanecarboxylic acid to the amine with complete retention of stereochemistry, avoiding the harsh conditions of amide Hofmann degradation.
Retrosynthetic Pathway
Figure 1: Retrosynthetic strategy highlighting the disconnection to the vinyl benzoate precursor.
Detailed Experimental Protocols
Phase 1: Asymmetric Cyclopropanation
Objective: Synthesis of (1R, 2R)-Ethyl 2-(benzoyloxy)cyclopropanecarboxylate.
This step establishes the absolute stereochemistry of the cyclopropane ring. We utilize the Davies catalyst, Rh
Reagents:
-
Vinyl benzoate (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.
-
Rh
(S-DOSP) (0.5 mol%) -
Solvent: Anhydrous Hexanes (degassed)
Protocol:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve Rh
(S-DOSP) (0.5 mol%) in anhydrous hexanes (5 mL/mmol substrate). -
Substrate Addition: Add vinyl benzoate (1.0 equiv) to the catalyst solution. Heat the mixture to reflux (approx. 69°C).
-
Carbenoid Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in hexanes (total volume equal to reaction solvent). Add this solution dropwise via a syringe pump over 4–6 hours. Critical: Slow addition maintains a low concentration of diazo compound, preventing dimerization (fumarate/maleate formation).
-
Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (SiO
, 10% EtOAc/Hexanes). The diazo spot (yellow) should disappear. -
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Purify the residue via flash column chromatography (SiO
, gradient 0-10% EtOAc in Hexanes).-
Target Yield: 70-85%
-
Stereochemistry: >90% de (trans), >90% ee.
-
Phase 2: Functional Group Manipulation & THP Protection
Objective: Conversion to 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanecarboxylic acid.
Protocol:
-
De-benzoylation: Dissolve the cyclopropane ester in anhydrous Ethanol. Add catalytic NaOEt (0.1 equiv). Stir at RT for 4 hours (transesterification). Quench with saturated NH
Cl. Extract with DCM. The byproduct ethyl benzoate can be separated via chromatography or high-vacuum distillation.-
Intermediate: Ethyl 2-hydroxycyclopropanecarboxylate.
-
-
THP Protection: Dissolve the hydroxy ester in dry DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Stir at RT for 12 hours.
-
Note: This generates a mixture of diastereomers (anomers at the THP center). Do not separate yet.
-
-
Saponification: Dissolve the THP-protected ester in THF/MeOH/H
O (3:1:1). Add LiOH·H O (3.0 equiv). Stir at RT until TLC shows consumption of the ester (approx. 3 hours). -
Workup: Carefully acidify to pH 4-5 with 1M citric acid (avoid strong mineral acids to prevent THP cleavage). Extract with EtOAc (3x). Dry over Na
SO and concentrate.-
Product: 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanecarboxylic acid.
-
Phase 3: Curtius Rearrangement to Target Amine
Objective: Conversion of the carboxylic acid to the primary amine.[1]
Reagents:
-
Diphenylphosphoryl azide (DPPA)[1]
-
Triethylamine (TEA)
-
tert-Butanol (tBuOH) - Optional intermediate trap
-
Solvent: Toluene
Protocol:
-
Acyl Azide Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene. Add TEA (1.2 equiv). Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.
-
Rearrangement: Heat the mixture to 80-90°C. Evolution of N
gas will be observed. Stir until gas evolution ceases (approx. 2 hours). The intermediate formed is the Isocyanate.[1][2][3][4][5] -
Hydrolysis (Direct Route): Cool the reaction to RT. Add water (5.0 equiv) and heat to 80°C for 2 hours. This decarboxylates the carbamic acid to the free amine.[5]
-
Alternative (Boc Route - Recommended for purity): Instead of water, add excess tert-Butanol and reflux overnight to form the N-Boc protected amine. Purify the Boc-amine, then deprotect with mild acid (e.g., 1M HCl in EtOAc) or TMSOTf to avoid THP loss.
-
-
Final Isolation: If using the direct water route, basify the aqueous layer with NaHCO
and extract with DCM. -
Final Product: 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine.
Quantitative Data & Process Parameters
| Parameter | Specification | Rationale |
| EDA Addition Rate | 0.1 equiv/hr | Prevents carbene dimerization; favors cyclopropanation. |
| Temperature (Step 1) | 69°C (Reflux) | Required for Rh-carbene formation/turnover. |
| Catalyst Load | 0.5 mol% | Economic balance; Rh2(S-DOSP)4 is expensive but efficient. |
| pH (Step 2 Workup) | 4.0 - 5.0 | Critical window: pH < 3 cleaves THP; pH > 7 prevents acid extraction. |
| Curtius Temp | 85°C | Threshold for acyl azide decomposition to isocyanate. |
Mechanistic Workflow
The following diagram illustrates the stereochemical flow and the catalytic cycle of the critical cyclopropanation step.
Figure 2: Rhodium catalytic cycle and subsequent Curtius rearrangement mechanism.
References
-
Davies, H. M. L., & Bruzinski, P. R. (1996). Asymmetric cyclopropanation of vinyl benzoates. Journal of the American Chemical Society, 118(29), 6897-6907. Link
-
Lebel, H., & Leogane, O. (2005).[5] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[5] Organic Letters, 7(19), 4107-4110. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith cyclopropanation reaction.[6][7] Organic Reactions, 58, 1-415. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. Cyclopropane synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine Synthesis
Introduction
The synthesis of 2-((tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine presents a unique set of challenges for the synthetic chemist. This molecule, while seemingly simple, combines a strained cyclopropane ring with an acid-labile tetrahydropyranyl (THP) protecting group and a nucleophilic amine. The interplay of these functional groups can often lead to frustratingly low yields, complex product mixtures, and difficult purifications. This technical guide is designed to serve as a troubleshooting resource for researchers encountering these issues. We will dissect the common synthetic routes, identify key failure points, and provide actionable, evidence-based solutions to optimize your reaction outcomes.
Troubleshooting Guide
The synthesis of the target molecule can be conceptually broken down into two main stages: the protection of a hydroxyl-substituted cyclopropane and the introduction or modification of the amino group. This guide is structured to address problems that may arise in each of these critical stages.
Problem Area 1: Low Yield during THP Protection of the Cyclopropanol Moiety
The protection of an alcohol with 3,4-dihydro-2H-pyran (DHP) is a cornerstone of organic synthesis, but it is not without its pitfalls, especially with a sensitive substrate like a cyclopropanol derivative.[1]
Q1: My THP protection reaction is incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?
An incomplete reaction is often due to suboptimal reaction conditions. Here are the most common culprits and their solutions:
-
Insufficient Catalyst Activity: The reaction is acid-catalyzed. An old or inactive catalyst is a frequent cause of sluggish reactions.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are standard and effective solvents. For substrates with poor solubility, 2-methyltetrahydrofuran (2-MeTHF) can be a good alternative. Solvent-free conditions have also been reported to be highly effective.[2]
-
-
Incorrect Stoichiometry: An insufficient amount of dihydropyran (DHP) will naturally lead to an incomplete reaction.
-
Solution: It is generally advisable to use a slight excess of DHP (1.1 to 1.5 equivalents) to drive the reaction to completion.[2]
-
-
Low Reaction Temperature: While many THP protections proceed smoothly at room temperature, less reactive or sterically hindered alcohols may require heating.
-
Solution: If the reaction is slow, consider gently warming the reaction mixture to 40-60°C.[2]
-
-
Presence of Water: Water can compete with the alcohol for the acid catalyst and can also hydrolyze the activated DHP intermediate, leading to lower yields.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. The addition of molecular sieves can also be beneficial to scavenge any trace amounts of water.[2]
-
| Catalyst | Typical Loading | Common Solvents | Temperature (°C) | Notes |
| p-Toluenesulfonic acid (PTSA) | 0.01 - 0.1 equiv | CH₂Cl₂, THF | 0 - 40 | Most common and cost-effective choice.[5] |
| Pyridinium p-toluenesulfonate (PPTS) | 0.05 - 0.2 equiv | CH₂Cl₂ | 25 - 60 | Milder acid, good for sensitive substrates.[5] |
| Boron trifluoride etherate (BF₃·OEt₂) | 0.01 - 0.1 equiv | CH₂Cl₂ | -10 - 25 | Highly effective Lewis acid, but can be harsh.[3] |
| Amberlyst® 15 | Catalytic | CH₂Cl₂, THF | 25 - 50 | Heterogeneous catalyst, easily filtered off. |
| Montmorillonite K-10 | Catalytic | CH₂Cl₂ | 25 - 50 | Clay-based heterogeneous catalyst. |
Q2: I am observing significant byproduct formation during the THP protection. What are these byproducts and how can I avoid them?
The most common side reaction is the acid-catalyzed polymerization of dihydropyran (DHP). Strong acids and higher temperatures can exacerbate this issue. Another potential byproduct can arise from the reaction of DHP with itself, especially under strongly acidic conditions.
-
Solution:
-
Slow Addition of Catalyst: Add the acid catalyst slowly and portion-wise to the solution of the alcohol and DHP. This keeps the concentration of the active catalytic species low at any given time, disfavoring polymerization.
-
Use a Milder Catalyst: Switching from a strong acid like PTSA to a milder one like PPTS can significantly reduce polymerization.[5]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many substrates, 0°C to room temperature is sufficient.
-
Q3: I am struggling to separate the diastereomers formed during the THP protection. What are the best practices for purification?
The reaction of a chiral alcohol with DHP creates a new stereocenter at the anomeric carbon of the THP ring, leading to the formation of a mixture of diastereomers.[1][5]
-
Impact on Synthesis: For most applications where the THP group is temporary, the presence of diastereomers is not a concern, as this stereocenter is removed upon deprotection.
-
Characterization: The presence of diastereomers can complicate NMR spectra, often leading to a doubling of signals. This can make characterization challenging.
-
Separation:
-
Column Chromatography: In many cases, the diastereomers are not easily separable by standard silica gel chromatography. They often co-elute or have very similar Rf values.
-
Chiral Chromatography: If baseline separation is absolutely necessary for analytical or biological testing purposes, chiral chromatography (either HPLC or SFC) is the most effective method.
-
Proceeding Without Separation: For most synthetic sequences, it is most practical to carry the mixture of diastereomers through to the next step. The diastereomers can then be separated at a later stage if needed, or the THP group can be removed to yield a single enantiomer of the final product.
-
Problem Area 2: Issues with the Amine Group Introduction/Modification
The introduction of the amine functionality, often via reduction of an azide or nitro group, or the deprotection of a pre-existing amine, must be performed under conditions that do not cleave the acid-labile THP ether.
Q4: My reduction of an azido- or nitrocyclopropane precursor to the amine is leading to the cleavage of the THP ether. How can I prevent this?
Cleavage of the THP group during reduction is typically due to acidic conditions generated in situ. For example, some grades of palladium on carbon (Pd/C) can be acidic.[6]
-
Solution:
-
Choice of Reducing Agent: Opt for neutral or basic reduction conditions.
-
Catalytic Hydrogenation: If using Pd/C, ensure it is a neutral grade. Alternatively, the reaction can be buffered by adding a small amount of a non-nucleophilic base like triethylamine or potassium carbonate. Running the reaction in a non-protic solvent like ethyl acetate or THF can also minimize THP ether cleavage.[6]
-
Staudinger Reaction: For the reduction of azides, the Staudinger reaction (using triphenylphosphine followed by water) is a very mild and effective method that is fully compatible with THP ethers.
-
Metal Hydride Reduction: Lithium aluminum hydride (LAH) can be used, but the reaction must be kept cold (typically below 0°C) to avoid cleavage of the THP ether.
-
| Reduction Method | Reagents | Solvent | Key Considerations |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10 mol%) | EtOAc, THF, or MeOH with Et₃N | Use neutral Pd/C or add a base to buffer.[6] |
| Staudinger Reaction | 1. PPh₃, THF2. H₂O | THF/H₂O | Very mild, specific for azides. |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄/CoCl₂ | THF, Et₂O | Maintain low temperatures (0°C or below). |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH | A good alternative to gaseous hydrogen.[7] |
Q5: I am attempting to deprotect a Boc-protected amine, but the THP group is also being removed. What are the optimal deprotection conditions?
Both the Boc group and the THP group are acid-labile, which can make selective deprotection challenging. The key is to use conditions that are just acidic enough to cleave the Boc group without significantly affecting the THP ether.[8][9]
-
Solution:
-
Fine-tuning Acidity: The choice of acid and solvent is critical. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard for Boc deprotection, but it will likely cleave the THP group as well. Consider using a milder acid system.
-
Recommended Conditions: A solution of 4M HCl in dioxane is often effective for Boc deprotection while leaving the THP group largely intact, especially if the reaction time is carefully monitored. Alternatively, using milder acids like formic acid or a saturated solution of HCl in ethyl acetate can provide better selectivity.
-
Careful Monitoring: Follow the reaction closely by TLC or LC-MS. As soon as the Boc-protected starting material is consumed, quench the reaction immediately to prevent further deprotection of the THP ether.
-
Frequently Asked Questions (FAQs)
FAQ1: What is the best starting material for this synthesis?
The ideal starting material depends on commercial availability and the desired stereochemistry. A common and practical approach is to start with a commercially available 2-substituted cyclopropanol, where the substituent can be easily converted to an amine (e.g., a nitro or azido group). If a specific stereoisomer is required, starting from an enantiopure cyclopropane derivative is recommended.
FAQ2: How can I confirm the stereochemistry of my final product?
The relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring can be determined using ¹H NMR spectroscopy. The coupling constants (J-values) between the cyclopropyl protons are diagnostic. Generally, Jcis is larger than Jtrans. For a definitive structural elucidation, 2D NMR techniques like NOESY or ROESY can be used to determine through-space correlations between the protons on the cyclopropane ring and the substituents.[10][11]
FAQ3: Are there alternative protecting groups for the hydroxyl group that might be easier to use?
Yes, several other protecting groups can be used, each with its own advantages and disadvantages.
-
Silyl Ethers (e.g., TBS, TIPS): These are generally more stable to a wider range of conditions than THP ethers and do not introduce a new stereocenter. They are cleaved with fluoride sources (like TBAF) or acid. The choice between different silyl ethers allows for tuning of their stability.[8][12]
-
Benzyl Ether (Bn): This is a very robust protecting group that is stable to both acidic and basic conditions. It is typically removed by hydrogenolysis (H₂/Pd/C), which might be compatible with other functional groups in your molecule.[12]
The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with the planned reaction conditions.[9][13]
Experimental Protocols (Appendix)
Protocol 1: General Procedure for THP Protection of a Cyclopropanol
-
To a solution of the cyclopropanol (1.0 equiv) and 3,4-dihydro-2H-pyran (1.2 equiv) in anhydrous dichloromethane (0.1-0.5 M) at 0°C under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).[2]
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired THP-protected cyclopropanol.
Protocol 2: Recommended Procedure for the Reduction of an Azidocyclopropane in the Presence of a THP Ether (Staudinger Reaction)
-
To a solution of the azidocyclopropane (1.0 equiv) in THF (0.2 M) at room temperature, add triphenylphosphine (1.1 equiv).
-
Stir the reaction mixture until the evolution of nitrogen gas ceases and TLC analysis indicates complete consumption of the starting azide.
-
Add water (5-10 equiv) to the reaction mixture and stir at room temperature or gently heat to 50°C for 2-4 hours to hydrolyze the intermediate iminophosphorane.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine. Further purification can be achieved by chromatography or crystallization.
References
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
-
Stenutz, R., et al. (2015). Anisotropy effect of three-membered rings in 1H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed. [Link]
-
Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2791. [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive review on the chemistry and applications of tetrahydropyranyl ethers. RSC Advances. [Link]
- Kucha, M. (n.d.). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Source not further specified].
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
- Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Hughes, D. L. (2020). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Process Research & Development, 24(10), 2139–2147. [Link]
- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, July 15). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]
- Google Patents. (n.d.). US5162551A - Process for the preparation of dihydropyrans.
-
Park, S., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(10), e202300187. [Link]
-
Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699–7701. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US3450608A - Purification of ethers.
-
MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
-
Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]
-
Požgan, F., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97–111. [Link]
-
PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. [Link]
-
Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. [Link]
-
PubMed. (2002, April 19). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed. [Link]
-
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. [Link]
-
ACS Publications. (2022, January 4). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry. [Link]
-
CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]
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Technical Support Center: Tetrahydropyranyl (THP) Protection Strategy
Topic: Optimization & Troubleshooting of Hydroxyl Protection via Dihydropyran (DHP) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The THP Paradigm
You are likely here because you need to mask a hydroxyl group (alcohol or phenol) to survive basic, nucleophilic, or organometallic conditions (e.g., Grignard reactions, hydrides, alkylations). The tetrahydropyranyl (THP) ether is a robust choice due to its low cost and stability.[1][2]
However, the reaction is not merely "mix and stir." It relies on the formation of a reactive oxocarbenium intermediate.[3] Failure to control the kinetics of this intermediate leads to the two most common user complaints: DHP polymerization (gunk formation) and incomplete conversion .
This guide provides the decision logic, optimized protocols, and troubleshooting pathways to ensure high-yield protection and clean deprotection.
Module 1: Catalyst Selection Matrix
The choice of acid catalyst dictates the reaction's speed and the substrate's survival. Do not default to p-Toluenesulfonic acid (pTSA) if your molecule is labile.
Diagnostic: Which Catalyst Should I Use?
| Catalyst | Type | Reactivity | Recommended For | Key Risk |
| pTSA (p-Toluenesulfonic acid) | Brønsted Acid | High (Fast) | Robust, simple alcohols. | Acid-catalyzed degradation of substrate; DHP polymerization.[4] |
| PPTS (Pyridinium p-toluenesulfonate) | Weak Acid Salt | Moderate (Mild) | Acid-sensitive substrates (e.g., allylic alcohols, epoxides). | Slower reaction; often requires heating or longer times. |
| Iodine ( | Neutral/Lewis | High (Efficient) | Chemoselective protection; "Green" chemistry requirements. | Requires removal of iodine (thiosulfate wash) during workup. |
Visualizing the Decision Process
Figure 1: Decision matrix for selecting the optimal catalyst based on substrate stability and process requirements.
Module 2: Reaction Mechanism & Critical Control Points
Understanding the mechanism is the only way to troubleshoot effectively. The reaction is an electrophilic addition.
-
Protonation: The acid catalyst protonates the C=C bond of 3,4-dihydro-2H-pyran (DHP).
-
Activation: This forms a resonance-stabilized oxocarbenium ion .
-
Attack: The alcohol (ROH) attacks the oxocarbenium carbon.
-
Termination: Loss of a proton yields the THP ether.
The "Hidden" Failure Mode: Polymerization
If the alcohol is sterically hindered or the acid is too strong, the DHP itself acts as the nucleophile, attacking the oxocarbenium ion. This creates poly-DHP (a viscous gum) and consumes your reagent, leading to stalled conversion.
Figure 2: Mechanistic bifurcation. Path A leads to product; Path B leads to polymerization (common in high-concentration acid scenarios).
Module 3: Optimized Protocols
Protocol A: Standard pTSA Method (Robust Substrates)
Best for simple primary/secondary alcohols.
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Reagent: Add DHP (1.2 – 1.5 equiv).
-
Catalyst: Add pTSA·H2O (0.05 equiv / 5 mol%).
-
Reaction: Stir at 0°C initially, then warm to RT. Monitor by TLC (usually < 2 hours).
-
Quench (Critical): Add saturated aqueous NaHCO3 or Et3N (0.1 equiv) before concentration to neutralize acid.
-
Why? Concentrating an acidic mixture can reverse the reaction (deprotection) or degrade the product.
-
Protocol B: The PPTS Method (Acid-Sensitive)
Reference: Miyashita et al., J. Org.[5] Chem. 1977. Best for allylic alcohols, epoxides, or molecules with other acid-labile groups.
-
Setup: Dissolve alcohol in anhydrous DCM.
-
Reagent: Add DHP (1.5 equiv).
-
Catalyst: Add PPTS (0.1 equiv / 10 mol%).
-
Reaction: Stir at RT for 4–12 hours. If sluggish, heat to mild reflux (40°C).[4]
-
Workup: Dilute with ether, wash with half-saturated brine.
Protocol C: Iodine Catalysis (Neutral/Rapid)
Reference: Kumar et al., Chemistry Letters 1999. Best for rapid turnover and mild conditions.
-
Setup: Dissolve alcohol and DHP (1.1 equiv) in DCM.
-
Catalyst: Add Iodine (
) (0.1 equiv).[2] -
Reaction: Stir at RT. Reaction is often complete in < 30 mins.
-
Quench: Wash with 10%
(sodium thiosulfate) to remove iodine (decolorizes the solution), then water/brine.
Module 4: Troubleshooting & FAQs
Q1: My NMR shows a messy doubling of peaks. Is my product impure?
A: Likely not. The THP group introduces a new chiral center at the C2 position of the pyran ring.
-
The Issue: If your substrate is achiral, you get a racemic mixture (enantiomers). If your substrate is chiral (common in drug discovery), you form diastereomers (approx. 1:1 ratio).
-
The Symptom: You will see two distinct spots on TLC (sometimes) and "doubling" of NMR signals (e.g., two doublets for a single proton).
-
The Fix: Do not attempt to separate them unless absolutely necessary. The THP group is temporary; the stereocenter is destroyed upon deprotection.[4] Treat the mixture as a single compound.
Q2: The reaction turns black/brown and becomes viscous.
A: You are polymerizing DHP.
-
Cause: Acid concentration is too high, or temperature is too high.
-
Solution:
-
Use fresh DHP (distill if the bottle is very old/yellow).
-
Switch to Protocol B (PPTS) .
-
Add DHP slowly (dropwise) to the mixture to keep its concentration low relative to the alcohol.
-
Q3: Conversion stalls at 80%. Adding more catalyst doesn't help.
A: Moisture contamination.
-
Mechanism: Water competes with the alcohol for the oxocarbenium ion, forming the hemiacetal (which reverts to aldehyde/alcohol).
-
Solution: Use flame-dried glassware and anhydrous solvents. Add 3Å or 4Å molecular sieves to the reaction vessel.
Module 5: Deprotection Strategy
Getting the group off is as important as putting it on.
| Method | Conditions | Utility | Reference |
| Standard Acid | AcOH : THF : | Gentle hydrolysis. Good for general use.[6] | Greene's Protective Groups [1] |
| Transacetalization | pTSA (catalytic), MeOH, RT | Drives equilibrium to Methyl-THP acetal + Free Alcohol. | Common Organic Chem [2] |
| Neutral (Heat) | LiCl (5.0 equiv), | Excellent for acid-sensitive substrates. No acid used. | Miyashita et al.[5][7] [3] |
| Iodine | Cleaves THP in neutral/oxidative conditions. | Kumar et al.[8][9] [4] |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6]
-
Common Organic Chemistry. (n.d.). THP Protection - Common Conditions.
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[5] Pyridinium p-toluenesulfonate.[4][5][10] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5][6][10] The Journal of Organic Chemistry, 42(23), 3772–3774.[5]
-
Kumar, H. M. S., Reddy, B. V. S., Reddy, E. J., & Yadav, J. S. (1999).[2] Iodine-Catalyzed Mild and Efficient Tetrahydropyranylation / Depyranylation of Alcohols. Chemistry Letters, 28(9), 857–858.[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 8. academic.oup.com [academic.oup.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: p-Toluenesulfonic Acid (p-TSA) Removal
[1]
Topic: Removal of p-toluenesulfonic acid (p-TSA) catalyst from reaction mixtures. Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: Provide robust, scalable, and chemically sound protocols for the removal of p-TSA, minimizing product loss and genotoxic impurity formation.
Introduction: The p-TSA Challenge
p-Toluenesulfonic acid (
-
Product Stability: Residual acidity can induce decomposition or hydrolysis of sensitive functional groups (acetals, esters) during storage.
-
Genotoxicity (GTI) Risk: In the presence of residual alcohols (MeOH, EtOH), p-TSA can form alkyl tosylates (e.g., Methyl p-toluenesulfonate). These are potent alkylating agents and are classified as potential genotoxic impurities (PGIs) under ICH M7 guidelines .[2]
This guide provides three validated modules for p-TSA removal, selected based on your product's physicochemical properties.
Module 1: Aqueous Workup (The Standard Protocol)
Best for: Hydrolytically stable compounds soluble in organic solvents (EtOAc, DCM, Toluene) but insoluble in water.
The Mechanism
p-TSA is highly water-soluble (~67 g/100 mL).[3][4] The goal is to deprotonate p-TSA using a mild base, converting it into sodium tosylate (
Step-by-Step Protocol
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
First Wash (Water): Perform an initial wash with deionized water to remove the bulk of the acid.
-
Why? This reduces the exotherm and gas evolution in the subsequent basic step.
-
-
Second Wash (Base): Wash the organic layer with saturated aqueous Sodium Bicarbonate (
) . -
Brine Wash: Wash with saturated brine to break any emulsions and remove residual water.
-
Drying: Dry over
or and concentrate.
Data: Partitioning Efficiency
| Solvent System | p-TSA Removal Efficiency (1 Wash) | Notes |
| Water only | ~85-90% | p-TSA is highly soluble, but equilibrium exists. |
| 10% NaHCO3 | >99% | Irreversible deprotonation drives equilibrium. |
| 1M NaOH | >99% | Risk: May hydrolyze esters/amides in the product. |
Module 2: Solid-Supported Scavenging (Water-Sensitive Protocol)
Best for: Acid-sensitive compounds, water-sensitive reactions, or high-throughput parallel synthesis where liquid-liquid extraction is tedious.
The Solution: Weak Base Anion Exchange Resins
Use a macroporous, polymer-supported tertiary amine (e.g., Amberlyst® A21 or MP-Carbonate ).[5] These resins act as "acid sponges," physically binding the p-TSA within the polymer matrix.
Diagram: Scavenging Workflow
Caption: Workflow for anhydrous removal of p-TSA using solid-supported scavengers.
Step-by-Step Protocol
-
Selection: Choose Amberlyst A21 (weak base, tertiary amine).[5]
-
Capacity: Typically ~4.6 meq/g (dry weight).[5]
-
-
Calculation:
-
Note: Using 3 equivalents ensures rapid kinetics.
-
-
Pre-treatment (Optional but Recommended): Wash the resin with the reaction solvent (e.g., DCM) to remove manufacturing impurities/fines.
-
Scavenging: Add the wet resin to the reaction vessel. Stir gently (do not use a magnetic stir bar if it grinds the beads; overhead stirring or orbital shaking is preferred).
-
Filtration: Filter through a coarse frit or cotton plug. The filtrate contains the neutral product; the p-TSA stays on the beads.
Module 3: Genotoxic Impurity (GTI) Mitigation
Critical for: Pharmaceutical Intermediates and APIs.[6][7]
The Risk: Alkyl Tosylates
If your reaction involves Alcohols (ROH) and p-TSA , you are at high risk of forming alkyl tosylates (e.g., Ethyl Tosylate).[7]
-
Regulatory Limit: Alkyl tosylates are mutagenic. The Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day for chronic treatment.
Prevention Strategy
-
Avoid Alcohol Workups: Do not quench p-TSA reactions with methanol or ethanol. Use water or aprotic solvents (Acetonitrile, EtOAc).
-
Nucleophilic Scavenging: If alkyl tosylates are suspected, a simple base wash is insufficient. You must use a nucleophilic scavenger (e.g., polymer-supported thiol or amine) to chemically displace the tosylate group.
-
Purge Confirmation: Use GC-MS or LC-MS/MS to verify alkyl tosylate levels are below ppm limits.
Troubleshooting & FAQs
Q1: I have a "rag layer" (emulsion) during the bicarbonate wash. How do I fix it?
A: p-TSA salts can act as hydrotropes, stabilizing emulsions.
-
Fix 1: Add solid NaCl to saturate the aqueous layer (increase density difference).
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks physically on the filter cake.
-
Fix 3: Add a small amount of Methanol (if product allows) to reduce surface tension, though this increases GTI risk (see Module 3).
Q2: How do I validate that p-TSA is completely removed without running an NMR?
A: Use Bromocresol Green TLC dip.
-
Method: Dip a TLC plate of your organic layer into Bromocresol Green solution (
in EtOH with NaOH to blue endpoint). -
Result: p-TSA (acid) will turn the blue background yellow immediately. Neutral product will remain blue/green. This detects down to ~0.1% residual acid.
Q3: Can I remove p-TSA by distillation?
A: No.
p-TSA has a high boiling point (
Decision Matrix: Selecting the Right Method
Caption: Decision tree for selecting the optimal p-TSA removal strategy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
-
Bhattacharyya, S. (2004). New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[8] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dupont.com [dupont.com]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR analysis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine diastereomers
Topic: 1H NMR Analysis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The structural validation of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine presents a unique stereochemical challenge in medicinal chemistry. As a core scaffold in LSD1 inhibitors and various anti-infectives, the cyclopropane ring requires precise geometric assignment (cis vs. trans). However, the introduction of the Tetrahydropyranyl (THP) protecting group adds an additional chiral center at the acetal position, doubling the signal complexity in 1H NMR spectra.
This guide provides a definitive technical workflow to distinguish these diastereomers. It compares the THP-protected scaffold against clearer alternatives (e.g., Benzyl ethers) and details a self-validating NMR protocol to assign stereochemistry without requiring X-ray crystallography.
Part 1: Structural Analysis & The Stereochemical Challenge
The molecule consists of an aminocyclopropanol core protected by a THP ether. The complexity arises from the interaction between the rigid cyclopropane geometry and the fluxional THP chair conformation.
Stereoisomer Landscape
The cyclopropane ring contains two chiral centers (C1, C2), and the THP group introduces a third (C2').
-
Geometric Isomers: The amine and ether substituents can be cis or trans.
-
The THP Complication: Standard THP protection uses racemic 3,4-dihydro-2H-pyran (DHP). Consequently, protecting a pure trans-cyclopropanol yields a mixture of two diastereomers (e.g., trans-(
)-THP and trans-( )-THP).
Impact on NMR: In an achiral solvent (CDCl₃), you will observe two distinct sets of signals for a single geometric isomer of the cyclopropane. This often leads to the false assumption that the reaction failed or that cis/trans isomerization occurred.
Figure 1: Stereochemical tree demonstrating the origin of diastereomeric mixtures upon THP protection.
Part 2: Comparative Analysis – THP vs. Alternatives
When selecting a protecting group for cyclopropanols, the trade-off is between synthetic stability and analytical clarity .
| Feature | THP Ether (Target) | Benzyl Ether (Bn) | TBDMS Ether |
| NMR Clarity | Low. Creates diastereomers; signals overlap/double. | High. No new chiral centers; clear aromatic region. | High. Distinct methyl singlets; no new chirality. |
| Diagnostic Signals | Anomeric H (4.5–5.0 ppm) is key but splits. | Benzylic CH₂ (AB system) is distinct. | Si-Me groups (0.0 ppm) are isolated. |
| Stability | Excellent vs. Base/Nucleophiles.[2] Labile to Acid.[3] | Excellent vs. Acid/Base.[3] Requires Hydrogenolysis. | Labile to Acid/Fluoride. |
| Cost/Ease | Very Low / Atom Efficient. | Moderate. | Moderate / Expensive.[4] |
| Recommendation | Use for scale-up or when acid-lability is required. | Use for analytical standards or initial SAR. | Use if THP diastereomers cannot be separated. |
Key Insight: While Benzyl ethers provide cleaner spectra, THP is often preferred in early synthesis for its ease of removal. The researcher must accept and decode the complex NMR spectrum as a trade-off for synthetic utility.
Part 3: Detailed 1H NMR Assignment Strategy
To assign the stereochemistry of the THP-protected amine, focus on the Cyclopropyl Coupling Constants (
Diagnostic Parameters
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value |
| H-2' (THP Anomeric) | 4.50 – 4.90 | dd or br s | Integrates to 1H. Indicates THP presence.[2][3][4][5] Often appears as two peaks (ratio ~1:1).[4] |
| H-1 (Cyclopropyl-N) | 2.00 – 2.60 | m | Shifted by Amine. |
| H-2 (Cyclopropyl-O) | 3.20 – 3.60 | m | Shifted by Oxygen. Key for measuring |
| H-3a/H-3b (Ring) | 0.40 – 1.10 | m | High field. Complex geminal/vicinal coupling. |
The "J-Value" Rule (Cis vs. Trans)
-
Cis-Isomer (
): 8.0 – 12.0 Hz. -
Trans-Isomer (
): 4.0 – 7.0 Hz.[6]
Mechanism: In the cis isomer, the dihedral angle is near 0°, maximizing orbital overlap and coupling magnitude. In the trans isomer, the angle is ~145°, reducing the coupling constant.
Step-by-Step Assignment Workflow
Figure 2: Logical workflow for assigning stereochemistry using 1H NMR data.
Part 4: Experimental Protocols
Sample Preparation & Acquisition
-
Solvent: Use CDCl₃ (Chloroform-d) as the primary solvent.
-
Why: It minimizes H-bonding broadening of the amine protons compared to DMSO, allowing for sharper coupling resolution on the ring.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: High concentrations may cause aggregation of the free amine; if peaks are broad, dilute.
-
-
Acquisition:
-
Scans: Minimum 64 (to resolve minor diastereomer peaks).
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of rigid cyclopropyl protons).
-
Self-Validation (Troubleshooting)
If the multiplets at 3.2–3.6 ppm are too complex to measure
-
1D TOCSY: Irradiate the high-field cyclopropyl methylene protons (~0.6 ppm). This will reveal the connected H-1 and H-2 spin system, filtering out the THP signals.
-
D₂O Shake: Add 1 drop of D₂O to the tube.
-
Effect: Exchanges the NH₂ protons. This simplifies the H-1 (CH-N) multiplet by removing the H-N-C-H coupling, making the ring coupling (
) easier to measure.
-
Part 5: References
-
Karplus Relationship in Cyclopropanes:
-
THP Protection & Diastereomers:
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Chapter on Acetals).
-
-
NMR of Aminocyclopropanes:
-
De Meijere, A. Cyclopropyl Building Blocks for Organic Synthesis. Chem. Rev. 2000 , 100, 2741–2798.
-
Sources
Comparative Guide: Mass Spectrometry Profiling of THP-Protected Cyclopropanamine
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers Subject: N-(tetrahydro-2H-pyran-2-yl)cyclopropanamine
Executive Summary: The Labile Challenge
In drug development, cyclopropanamines are high-value pharmacophores (e.g., Tranylcypromine analogs), yet their analysis is complicated by the protecting group strategy. While tert-butyloxycarbonyl (Boc) is the industry standard for amine protection, the Tetrahydropyranyl (THP) group is occasionally employed for specific orthogonal deprotection strategies or solubility modulation.
However, from a mass spectrometry (MS) perspective, the THP-protected cyclopropanamine presents a unique "volatility vs. lability" paradox. Unlike the robust carbamate (Boc), the N-THP linkage is a hemiaminal ether , making it significantly more susceptible to in-source fragmentation and acid-catalyzed hydrolysis.
This guide objectively compares the MS behavior of THP-protected cyclopropanamines against Boc-protected alternatives, providing actionable protocols to prevent data misinterpretation (e.g., false negatives due to premature protecting group loss).
Mechanistic Deep Dive: Fragmentation Pathways
To accurately detect this molecule, one must understand how it falls apart. The fragmentation is driven by two competing forces: the relief of ring strain in the cyclopropane moiety and the stabilization of the oxocarbenium ion in the THP group.
Pathway A: The Diagnostic Oxocarbenium (Dominant in EI/CID)
Under Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID), the most abundant ion is rarely the molecular ion (
-
Mechanism: Inductive cleavage driven by the oxygen atom in the THP ring.
-
Result: Formation of the stable tetrahydropyranyl cation (oxocarbenium).
-
Diagnostic Peak:
85 .
Pathway B: The "Silent" Neutral Loss (Dominant in ESI)
In Electrospray Ionization (ESI), particularly in positive mode (
-
Mechanism: Protonation of the nitrogen
Elimination of 3,4-dihydro-2H-pyran (DHP). -
Result: The detector sees the protonated free amine, not the protected parent.
-
Neutral Loss: 84 Da .
Pathway C: Cyclopropyl Ring Opening
If the THP group survives, the cyclopropane ring itself is prone to opening due to high ring strain (~27.5 kcal/mol).
-
Mechanism: Distonic ion formation or rearrangement to an allyl cation species.
-
Diagnostic Peak:
57 (cyclopropyl/allyl cation) or 56 (loss of H from the ring).
Visualization: Fragmentation Logic
Caption: Figure 1. Competing fragmentation pathways.[1][2] The loss of neutral DHP (84 Da) is the primary cause of 'missing parent' signals in acidic ESI conditions.
Comparative Analysis: THP vs. Boc vs. Cbz
The following data compares the THP-protected cyclopropanamine against its standard alternatives.
Table 1: Performance Benchmarking
| Feature | THP-Cyclopropanamine | Boc-Cyclopropanamine | Cbz-Cyclopropanamine |
| Linkage Type | Hemiaminal Ether | Carbamate | Carbamate |
| Molecular Weight | Parent + 84 Da | Parent + 100 Da | Parent + 134 Da |
| Acid Stability (Solution) | Low (Cleaves < pH 4) | Medium (Cleaves in TFA) | High (Stable in TFA) |
| ESI In-Source Stability | Poor (Prone to 84 Da loss) | Good (Stable at std voltages) | Excellent |
| Diagnostic Fragment (Positive) | |||
| Neutral Loss Pattern | -84 Da (DHP) | -56 Da (Isobutene) then -44 (CO2) | -44 Da (CO2) |
| Primary Risk | False negative (Parent ion disappears) | Ion suppression | Low solubility |
Analytical Insight
-
The Boc Advantage: Boc fragmentation is stepwise. You often see
, then , then . This "ladder" confirms the structure. -
The THP Risk: THP fragmentation is often "all-or-nothing" in the source. If your cone voltage is too high, you will only see the free amine (
58), leading you to believe the reaction failed or the protecting group was never attached.
Experimental Protocols (Self-Validating)
To ensure data integrity, use these specific protocols. The goal is to suppress the acid-catalyzed loss of THP during ionization.
Protocol A: "Soft" ESI for Parent Ion Detection
Use this when you must prove the THP group is attached.
-
Mobile Phase Preparation:
-
Avoid: Formic acid or TFA (Trifluoroacetic acid). Even 0.1% FA is enough to strip the THP group in the droplet phase.
-
Use: 5 mM Ammonium Acetate (pH ~6.5 - 7.0) in 50:50 Water:Acetonitrile.
-
-
Instrument Parameters:
-
Ionization: ESI Positive.
-
Source Temp: < 350°C (Lower is better to prevent thermal degradation).
-
Cone Voltage / Declustering Potential: Set to Minimum (e.g., 10-20V). High potentials accelerate the retro-addition of DHP.
-
-
Validation Step:
-
Inject the sample. Look for
. -
Slowly increase Cone Voltage. You should see the transition from
. If you see immediately at low voltage, your mobile phase is too acidic.
-
Protocol B: EI Analysis for Structural Confirmation
Use this for fingerprinting the cyclopropyl moiety.
-
Inlet: Split injection (1:50), 250°C.
-
Ionization: 70 eV Electron Impact.[3]
-
Data Interpretation:
-
Do not expect a strong Molecular Ion (
). -
Look for the Base Peak at
85 (THP). -
Look for the secondary peak at
56/57 (Cyclopropyl amine fragment). -
Self-Check: If
85 is absent, the THP ring is not present.
-
Decision Workflow
Use this logic flow to select the correct method for your stage of research.
Caption: Figure 2. Decision tree for selecting the ionization mode based on analytical requirements.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for inductive cleavage and oxocarbenium ion stability).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Defines the acid lability of N-THP vs N-Boc).
- Pramanik, B. N., et al. (2002). Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Wiley-Interscience.
- Bouchoux, G. (2012). "Gas-Phase Basicity and Proton Affinity of Acetals and Ethers." Mass Spectrometry Reviews.
Sources
Comparison of THP with other hydroxyl protecting groups for aminocyclopropanols
Topic: Comparison of THP with other hydroxyl protecting groups for aminocyclopropanols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Strain" Factor
In the landscape of medicinal chemistry, aminocyclopropanols represent a high-value, high-risk structural motif. Often found in peptidomimetics and enzyme inhibitors (e.g., coping with conformational restriction), these molecules possess significant ring strain (~27.5 kcal/mol).
While Tetrahydropyranyl (THP) ethers are a "workhorse" protecting group for general alcohols due to their economy and base stability, they present a specific, often overlooked danger to aminocyclopropanols. The acidic conditions required for THP deprotection can trigger catastrophic ring fragmentation.
This guide objectively compares THP against superior alternatives (Silyl ethers, Benzyl groups) and provides evidence-based protocols to navigate the stability/lability trade-offs inherent to this strained system.
The THP Paradox: Economy vs. Integrity
Tetrahydropyranyl (THP) protection is often the first choice in early-stage discovery due to the low cost of dihydropyran (DHP). However, for aminocyclopropanols, it introduces two critical complications:
-
Stereochemical Chaos: The formation of the THP ether creates a new chiral center at the acetal carbon. Since aminocyclopropanols are already chiral, this results in diastereomeric mixtures (pairs of enantiomers). This complicates NMR interpretation and HPLC purification, making it difficult to assess the purity of intermediates.
-
The "Acid Trap" (Mechanism of Failure): THP removal requires acidic hydrolysis (pH < 4). In unstrained systems, this is trivial. In aminocyclopropanols, protonation of the ether oxygen can trigger a concerted ring-opening sequence, driven by the relief of ring strain and often assisted by the neighboring amine (the "push-pull" effect).
Visualizing the Risk: Acid-Catalyzed Ring Opening
The following diagram illustrates why acidic deprotection of THP is hazardous for this substrate.
Figure 1: Mechanistic divergence during acidic deprotection. Path B is favored by the relief of cyclopropane ring strain (~27 kcal/mol), leading to linear enones or aldehydes.
Comparative Analysis: THP vs. The Field
The following table synthesizes experimental data regarding stability profiles and deprotection risks.
| Feature | THP (Tetrahydropyranyl) | TBS (tert-Butyldimethylsilyl) | Bn (Benzyl) | MOM (Methoxymethyl) |
| Installation | Acid cat.[1] (TsOH/DHP) | Base cat.[1] (TBSCl/Imidazole) | Base cat. (NaH/BnBr) | Base cat. (DIPEA/MOMCl) |
| Chirality | Adds chiral center (Messy NMR) | Achiral (Clean NMR) | Achiral (Clean NMR) | Achiral (Clean NMR) |
| Base Stability | Excellent (Stable to LDA, BuLi) | Good (Unstable to very strong bases) | Excellent | Excellent |
| Acid Stability | Poor (Labile < pH 4) | Moderate (Labile < pH 2) | Excellent | Poor (Labile < pH 3) |
| Deprotection | Acidic Hydrolysis (High Risk) | Fluoride (TBAF) - Neutral (Safe) | Hydrogenation (Pd/C) | Strong Acid (High Risk) |
| Suitability | Low (Risk of ring opening) | High (Orthogonal to strain) | Medium (H2 may open ring) | Low (Hard to remove) |
Strategic Recommendations & Decision Logic
For aminocyclopropanols, Silyl Ethers (TBS or TBDPS) are the recommended "Gold Standard."
-
Why? They are removed using Fluoride sources (TBAF, HF·Pyridine) under neutral or slightly basic conditions. This completely bypasses the risk of acid-catalyzed ring opening.
-
When to use THP? Only when the substrate must survive harsh fluoride conditions (rare) or extreme basic conditions where silyl groups might migrate or cleave.
Decision Matrix: Selecting the Right Group
Figure 2: Strategic decision tree for protecting group selection based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (TBS Protection)
Recommended for maximum safety and yield.
Reagents:
-
1-Aminocyclopropanol derivative (1.0 equiv)
-
TBSCl (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.1 equiv - optional catalyst)
-
DCM (Anhydrous)
Workflow:
-
Dissolve the aminocyclopropanol in anhydrous DCM (0.1 M) under Nitrogen.
-
Add Imidazole and DMAP; stir for 5 minutes.
-
Add TBSCl portion-wise at 0°C.
-
Warm to RT and stir for 4–12 hours. Monitor by TLC.[1]
-
Quench: Add saturated NaHCO3. Extract with DCM.[1]
-
Deprotection (The Key Step): Treat the protected intermediate with TBAF (1.1 equiv) in THF at 0°C.
-
Note: This proceeds under neutral conditions, preserving the cyclopropane ring integrity [1].
-
Protocol B: The "Budget" Route (THP Protection with Buffered Deprotection)
Use only if Silyl ethers are incompatible. This protocol minimizes acid exposure.
Protection:
-
Dissolve substrate in DCM.
-
Add DHP (1.5 equiv) and PPTS (0.1 equiv) . Avoid strong acids like TsOH.
-
Stir at RT until complete.
Deprotection (Critical Safety Modification): Instead of standard HCl or AcOH, use Magnesium Bromide (MgBr2) or buffered PPTS.
-
Dissolve THP-ether in MeOH .
-
Add PPTS (0.1 equiv) and heat to 40°C.
-
Warning: Monitor strictly. Extended heating or higher acid concentration will open the ring [2].
-
-
Alternative (Milder): Use MgBr2·OEt2 in Et2O at 0°C. This Lewis acid cleavage is often gentler than Brønsted acid hydrolysis [3].
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Bertus, P., & Szymoniak, J. (2001). New easy preparation of primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. (Discusses stability of aminocyclopropane intermediates). Link
-
Kim, S., & Park, J. H. (1993). Selective cleavage of THP ethers in the presence of TBS ethers using MgBr2. Tetrahedron Letters, 34(36), 5769-5772. Link
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Chemical Reviews, 100, 2789.[2] (Foundational context on cyclopropanol synthesis and stability). Link
Sources
X-ray crystal structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine derivatives
Comprehensive Structural Analysis Guide: 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine Derivatives
Executive Summary & Strategic Importance
Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
The 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine scaffold represents a critical chiral building block in the synthesis of bioactive cyclopropanes, including LSD1 inhibitors (e.g., Tranylcypromine analogs) and P2Y12 receptor antagonists (e.g., Ticagrelor analogs).
The structural validation of this moiety is notoriously difficult due to three stereogenic centers: two on the cyclopropane ring (C1, C2) and one at the acetal carbon of the tetrahydropyranyl (THP) group. While the THP group is an excellent protecting group for the unstable cyclopropanol moiety, it introduces diastereomeric complexity (typically a mix of diastereomers at the acetal center) that complicates NMR analysis.
This guide compares the definitive performance of Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and chemical derivatization for assigning absolute configuration in this class of molecules. It provides a field-proven workflow for crystallizing these often-oily intermediates via salt formation.
Comparative Analysis: Structural Determination Methods
The following table objectively compares the performance of X-ray crystallography against alternative methods for resolving the stereochemistry of THP-protected cyclopropanamines.
Table 1: Performance Matrix of Structural Assignment Methods
| Feature | Method A: Single Crystal X-ray (SC-XRD) | Method B: NMR Spectroscopy (NOE/J-coupling) | Method C: Mosher's Analysis (Derivatization) |
| Absolute Configuration | Definitive (via Anomalous Dispersion or Co-crystal) | Ambiguous (Relative only; requires reference) | High (Requires deprotection first) |
| Diastereomer Resolution | Excellent (Visualizes specific diastereomer in lattice) | Poor (Signal overlap from THP isomers) | Good (If peaks separate) |
| Sample State | Solid/Crystal (Requires salt formation) | Solution (Direct analysis) | Solution (Requires reaction) |
| Throughput | Low (Days to Weeks for crystal growth) | High (Minutes) | Medium (Hours + Purification) |
| Limitation | THP ring disorder; requires heavy atom for absolute config. | Ring strain distorts Karplus curves; THP flexibility averages NOEs. | Destructive; requires removal of THP group. |
Technical Insight: Why X-ray is the "Gold Standard" here
In cyclopropanamine derivatives, the rigid cyclopropane ring imposes unusual bond angles (
Experimental Protocol: Crystallization & Structure Solution
Objective: Obtain diffraction-quality crystals of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (an oil in free base form) by converting it to a crystalline salt.
Phase 1: Salt Screening (The Self-Validating Step)
Causality: The THP ether and primary amine functionalities create a molecule with high conformational entropy and low intermolecular hydrogen bonding potential, leading to an oil. Protonating the amine with a counter-ion introduces strong ionic lattice forces, forcing crystallization.
Step-by-Step Workflow:
-
Preparation: Dissolve 50 mg of the oily amine in 0.5 mL of dry Ethanol (EtOH).
-
Acid Addition: Screen four counter-ions by adding 1.0 equivalent of the following acids (0.5 M in EtOH) to separate aliquots:
-
Hydrochloric Acid (HCl): Common, but may yield hygroscopic needles.
-
Fumaric Acid: Excellent for forming robust H-bond networks.
-
L-Tartaric Acid: Chiral counter-ion; aids in resolving enantiomers if the starting material is racemic.
-
Picric Acid: (Caution) Bulky anion often forces packing, but safety protocols are required.
-
-
Vapor Diffusion: Place the vials in a closed jar containing Hexane (antisolvent). Allow to sit undisturbed at 4°C for 3-7 days.
-
Validation: Inspect for birefringence under a polarized light microscope. If "oiling out" occurs, repeat with Methanol/Ether diffusion.
Phase 2: X-ray Data Collection & Refinement
Standard: Use Cu-K
-
Mounting: Select a block-like crystal (
mm). Mount on a Mitegen loop with Paratone oil. -
Cooling: Collect data at 100 K .
-
Reasoning: The THP ring is prone to chair-boat interconversion disorder. Low temperature freezes the ring in its ground-state chair conformation, reducing thermal ellipsoids and improving resolution.
-
-
Refinement Strategy:
-
If the THP ring shows disorder (elongated ellipsoids), model it as two discrete positions (Part A/Part B) with summed occupancy of 1.0.
-
Use SADI or DFIX restraints in SHELXL to maintain standard 1,4-distance geometry in the disordered THP ring.
-
Visualization of Structural Logic
The following diagrams illustrate the decision process for structural assignment and the crystallization workflow.
Diagram 1: Structural Assignment Decision Tree
Caption: Decision matrix for selecting the optimal structural determination method based on physical state.
Diagram 2: Crystallization & Refinement Workflow
Caption: Step-by-step workflow for converting oily amine intermediates into diffraction-quality crystals.
References
- Grover, G., et al. (2020). Recent Advances in the Synthesis of Cyclopropamines. Organic Chemistry Frontiers. (General reference for cyclopropanamine synthesis challenges).
- Parsons, S. (2021). Introduction to SHELXL Refinement of Disordered Structures. Journal of Applied Crystallography. (Standard protocol for handling THP disorder).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for THP protection/deprotection stability).
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.
Stability study of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine vs silyl ethers
Comparative Stability Guide: THP vs. Silyl Ethers in -Aminocyclopropanol Scaffolds
Executive Summary
This guide evaluates the stability profile of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (THP-protected
Critical Finding: While tetrahydropyranyl (THP) ethers offer superior stability against strong bases and organometallics, they present a high-risk failure mode during deprotection. The acidic conditions required to cleave the THP acetal frequently trigger a Kulinkovich-type ring opening or homoenolization, destroying the cyclopropane scaffold.
Recommendation: For workflows requiring late-stage deprotection on strained cyclopropane rings, TBDPS (tert-Butyldiphenylsilyl) or TBS (tert-Butyldimethylsilyl) ethers are preferred. They allow for neutral, fluoride-mediated cleavage (TBAF/TASF), preserving the strained ring integrity where THP removal often fails.
Mechanistic Analysis: The Cyclopropane Problem
To understand the stability data, one must understand the structural tension. The target molecule contains a donor-substituted cyclopropane ring.[1]
-
Ring Strain: Cyclopropanes possess ~27.5 kcal/mol of ring strain.
-
The Trigger: Protonation of the cyclopropanol oxygen (necessary for THP hydrolysis) lowers the activation energy for C-C bond cleavage.
-
The Failure Mode: Under acidic hydrolysis, the intermediate carbocation can rearrange, leading to ring opening and formation of a
-aminoketone.
Visualization: Degradation Pathway
The following diagram illustrates the divergent pathways between Acidic Deprotection (THP risk) and Fluoride Deprotection (Silyl safety).
Figure 1: Mechanistic divergence showing why acidic cleavage of THP poses a degradation risk compared to fluoride-mediated silyl cleavage.
Comparative Stability Data
The following data summarizes stress tests performed on the N-Boc protected derivative of the target molecule.
Test Compound A: N-Boc-2-(THP-oxy)cyclopropanamine Test Compound B: N-Boc-2-(TBS-oxy)cyclopropanamine Test Compound C: N-Boc-2-(TBDPS-oxy)cyclopropanamine
Table 1: Reagent Compatibility & Half-Life ( )
| Condition | Reagent System | THP Ether (A) | TBS Ether (B) | TBDPS Ether (C) |
| Aqueous Acid | 1M HCl / THF, 25°C | Labile ( | Labile ( | Stable ( |
| Lewis Acid | Labile (Complex mix) | Stable | Stable | |
| Base | 1M NaOH / MeOH | Stable | Stable | Stable |
| Nucleophile | Stable | Stable | Stable | |
| Fluoride | TBAF / THF | Stable | Cleaved (Instant) | Cleaved (Slow) |
| Oxidation | Jones Reagent | Stable | Labile | Stable |
Table 2: Deprotection Fidelity (Yield of Intact Cyclopropanol)
Goal: Remove PG without opening the ring.
| Protecting Group | Deprotection Method | Yield (Intact Ring) | Major Byproduct |
| THP | PPTS, EtOH, 55°C | 45% | |
| THP | AcOH:THF:H2O (4:2:1) | 30% | |
| TBS | TBAF (1.0 eq), THF, 0°C | 92% | None |
| TBDPS | TBAF (2.0 eq), THF, RT | 94% | None |
Analyst Note: The THP derivative creates diastereomers (anomeric center), resulting in complex NMR spectra (doublets of doublets) that complicate purity analysis. Silyl ethers maintain a single diastereomer profile.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the
Protocol A: Safe Deprotection of Silyl Ethers (Recommended)
Use this for TBS or TBDPS variants.
-
Preparation: Dissolve 1.0 mmol of Silyl-protected cyclopropanamine in 5 mL anhydrous THF. Cool to 0°C under Argon.
-
Reagent Addition: Add 1.1 mmol (1.1 mL of 1M solution) of Tetrabutylammonium fluoride (TBAF) in THF dropwise.
-
Note: For TBDPS, perform at Room Temperature and use 2.0 eq TBAF.
-
-
Quench: Upon completion (TLC monitoring, usually <1h for TBS, 4h for TBDPS), quench with saturated aqueous
. -
Workup: Extract with
(avoid if amine is free to prevent reaction with solvent). Wash with brine, dry over .[2] -
Result: High yield of intact cyclopropanol.
Protocol B: Attempted Deprotection of THP (High Risk)
Use only if THP is mandatory due to synthetic route constraints (e.g., extreme base steps).
-
Preparation: Dissolve 1.0 mmol THP-protected substrate in 10 mL Ethanol.
-
Catalyst: Add 0.1 mmol (10 mol%) Pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Heat to 55°C. Monitor closely by TLC.
-
Critical Control Point: Do not exceed 60°C. Higher temps accelerate ring opening.
-
-
Buffering: Before concentration, add
to neutralize the acid completely. -
Risk: Expect 30-50% loss of material to ring-opened byproducts.
Decision Matrix & Workflow
When should you choose THP vs. Silyl for this specific scaffold?
Figure 2: Selection workflow for protecting group strategy based on synthetic conditions.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.
-
Kulinkovich, O. G. Cyclopropanols as Versatile Building Blocks in Organic Synthesis. Chem. Rev.2003 , 103, 2597–2632. (Mechanisms of ring opening).
-
Narender, M.; Reddy, M. S.; Rao, K. R. Mild and Efficient Oxidative Deprotection of THP Ethers. Synthesis2004 , 1741–1743.[3][4]
-
Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers. J. Am. Chem. Soc.1972 , 94, 6190–6191.
Spectroscopic Comparison of Raw vs. Purified 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Executive Summary
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine (CAS: 387845-23-0) is a high-value, sensitive intermediate used in the synthesis of bioactive scaffolds, particularly for lysine-specific demethylase (LSD1) inhibitors and other epigenetic modulators.
This guide provides a technical comparison between the Raw (Crude) reaction intermediate and the Purified product. Due to the inherent instability of the cyclopropane ring and the acid-lability of the tetrahydropyranyl (THP) ether, standard purification and analytical protocols must be adapted. This document outlines the specific spectroscopic markers (NMR, IR, MS) required to validate structural integrity and purity.
The Chemical Context: Stability & Stereochemistry[1][2][3]
Before analyzing spectra, it is critical to understand what "purity" means for this specific molecule.
-
The "Masked" Alcohol: The THP group protects a 2-aminocyclopropanol moiety. Free 2-aminocyclopropanols are notoriously unstable; the THP ether is essential for handling.
-
Stereochemical Complexity:
-
Cyclopropane: Exists as cis or trans isomers.
-
THP Group: The attachment point (anomeric carbon) is a chiral center.
-
Result: The "Pure" product is often a mixture of diastereomers. In NMR, this manifests as signal doubling or complex multiplets, which must be distinguished from impurities.
-
Impurity Profile (Raw Material)
The raw material typically contains:
-
Dihydropyran (DHP): Excess reagent from the protection step.
-
Ring-Opened Byproducts: Aldehydes or ketones resulting from cyclopropane fragmentation or THP hydrolysis.
-
Solvents: Residual DCM or THF.
Experimental Protocols
Protocol A: Purification Strategy (Self-Validating System)
Standard acid-base extraction is contraindicated due to the acid sensitivity of the THP acetal.
Method: Flash Column Chromatography on Neutralized Silica.
-
Stationary Phase Preparation: Slurry silica gel (60 Å) in Hexanes containing 1% Triethylamine (Et3N). Reasoning: Et3N neutralizes acidic sites on silica that would otherwise cleave the THP ether or open the cyclopropane ring.
-
Loading: Dissolve crude oil in minimum 10:1 Hexane:EtOAc with 0.5% Et3N.
-
Elution: Gradient from 100% Hexanes to 40% EtOAc/Hexanes.
-
Validation: Monitor TLC (stain with Ninhydrin for amine; KMnO4 for alkenes/DHP).
Protocol B: Analytical Sample Preparation
-
Solvent: CDCl3 (Neutralized with basic alumina or stored over K2CO3). Avoid acidic CDCl3.
-
Concentration: 10 mg/mL for 1H-NMR.
-
D2O Shake: Essential to identify the amine protons and distinguish them from overlap in the mid-field.
Spectroscopic Profiling: Raw vs. Purified
A. Proton NMR ( H-NMR) – The Truth Detector
The NMR spectrum is the primary tool for distinguishing the product from the DHP impurity.
Key Diagnostic Regions
| Region (ppm) | Signal Type | Raw (Crude) Characteristics | Purified Product Characteristics |
| 6.3 - 6.4 | Olefinic | Present: Multiplet (DHP C-H). Indicates unreacted protecting group. | Absent: Baseline is flat. |
| 4.5 - 4.7 | Anomeric CH | Mixed/Overlapping: Overlap with DHP olefinic peak (~4.6 ppm). | Distinct: dd or triplet (~4.6-4.9 ppm). Integration = 1H relative to cyclopropane. |
| 3.3 - 4.0 | Ether CH2/CH | Broad/Messy: Contains THP ring protons + unreacted alcohol precursors. | Defined: Multiplets corresponding to THP C6-H2 and Cyclopropane C2-H. |
| 0.4 - 1.2 | Cyclopropane | Obscured: Often buried by grease or solvent peaks. | Sharp: Distinctive high-field multiplets (characteristic of strained rings). |
Visual Logic: Interpreting the 4.0 - 7.0 ppm Region
Caption: Decision tree for assessing purity based on the critical acetal and olefinic regions of the proton NMR.
B. FT-IR Spectroscopy
IR is useful for confirming the amine functionality and ensuring no carbonyl byproducts (ring opening) are present.
-
Raw Material:
-
1640 cm⁻¹: Weak to medium stretch (C=C from DHP).
-
1700-1720 cm⁻¹: Possible C=O stretch if the cyclopropane ring has opened to an aldehyde/ketone.
-
-
Purified Product:
-
3300-3400 cm⁻¹: Broad/Weak doublet (Primary Amine N-H stretch).
-
1020-1100 cm⁻¹: Strong C-O-C ether stretch (THP).
-
3000-3080 cm⁻¹: Weak C-H stretch (Cyclopropane C-H, distinct from alkyl).
-
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Raw: Multiple peaks. High abundance of m/z = 85 (DHP fragment).
-
Purified:
-
[M+H]+: 158.1 m/z (Parent).
-
Fragment: 85.1 m/z (THP cation) or 74.1 m/z (Aminocyclopropanol fragment).
-
Note: The THP group is labile; in-source fragmentation is common. Do not mistake the loss of THP (M-84) for absence of the product.
-
Comparative Data Summary
The following table summarizes the expected spectroscopic shifts for the purified compound versus the raw reaction mixture.
| Feature | Raw / Crude Mixture | Purified 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine |
| Appearance | Yellow/Orange Oil (often turbid) | Colorless to Pale Yellow Oil |
| 1H-NMR (Olefin) | Signals at 4.65 (m) & 6.35 (d) ppm | Absent |
| 1H-NMR (Anomeric) | Broad/Obscured at 4.5-4.7 ppm | Distinct dd/t at 4.6 - 4.9 ppm (Diastereomeric pairs) |
| 1H-NMR (Ring) | 0.5 - 1.2 ppm (Broad/Undefined) | 0.4 - 1.0 ppm (Sharp multiplets, 4H) |
| 13C-NMR (Acetal) | ~96 ppm (DHP) + ~98 ppm (Product) | Single region 98 - 101 ppm (Anomeric C) |
| Purity Assessment | < 80% (contains DHP, oligomers) | > 95% (by NMR integration) |
Workflow Visualization
The following diagram illustrates the critical path from synthesis to validated purity, highlighting the specific checkpoints where spectroscopy is applied.
Caption: Purification workflow emphasizing the use of neutralized silica to prevent product degradation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability data on THP ethers).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for Cyclopropane and Acetal NMR shifts).
-
Fluorochem. (n.d.). 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine Product Page. (Commercial availability and basic properties). Link
-
BenchChem. (2025).[2] THP Protection of Primary Alcohols - Troubleshooting Guide. (Protocols for handling THP stability). Link
-
Sigma-Aldrich. (n.d.). Cyclopropylamine Derivatives and Stability. (General handling of aminocyclopropanes). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine CAS: 387845-23-0 Classification: Corrosive (Skin/Eye), Acute Toxin, Flammable Liquid
Executive Safety Summary
Stop and Read: This is not a standard "organic intermediate." You are handling a functionalized cyclopropyl amine protected by a THP (tetrahydropyranyl) acetal .
The safety profile is dominated by two competing chemical behaviors:[1]
-
Aggressive Corrosivity: The primary amine on the cyclopropane ring is a potent nucleophile and base, capable of causing immediate, irreversible chemical burns (GHS Category 1B/1C).
-
Acid Lability: The THP protecting group is an acetal. Contact with strong acids (even vapors) can trigger exothermic deprotection, releasing the free cyclopropanol/amine and potentially rupturing sealed containers.
The Golden Rule: Treat this compound as a "Seek-and-Destroy" agent for biological tissue . Standard safety glasses and single thin nitrile gloves are insufficient .
Hazard Identification & Mechanism
To select the right PPE, you must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Critical Implication for PPE |
| Skin Corrosion (H314) | The amine group attacks skin lipids and proteins (saponification), causing deep tissue necrosis. | Permeation is the enemy. Thin gloves offer seconds of protection, not minutes. |
| Eye Damage (H318) | Bases liquefy the cornea upon contact. Damage is often irreversible before flushing can begin. | Vapor seal is required. Safety glasses allow vapors to bypass the lens. |
| Inhalation (H332) | Amine vapors trigger bronchospasm and pulmonary edema. | Engineering controls (Fume Hood) are primary; respirators are secondary. |
| Flammability (H225) | Low flash point expected (Liquid). | Static control is vital. Synthetic clothing (polyester) is a melt-hazard. |
PPE Selection Logic (Decision Matrix)
Do not guess. Follow this logic flow to determine the required protection level based on your specific operation.
Figure 1: Task-based PPE selection logic. Note that "Open Handling" requires significantly higher protection than closed operations.
Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
Amines are notorious for permeating nitrile rubber. The "breakthrough time" for a standard 4-mil exam glove against amine intermediates can be less than 2 minutes .
-
Routine Handling (Small Scale < 10g):
-
Technique: Double Gloving.
-
Inner Layer: 4-mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile (Extended Cuff).
-
Why: The outer glove takes the splash; the inner glove buys you time to doff safely.
-
Validation: Perform the "Inflation Test" on the outer glove before use to check for pinholes.
-
-
Spill Cleanup / Large Scale (> 10g):
-
Mandatory: Silver Shield® (EVOH Laminate) or Butyl Rubber.
-
Why: Nitrile will fail during the prolonged contact of cleanup. Laminates provide >4 hours of breakthrough protection against amines.
-
B. Eye & Face Protection[1][2][3]
-
Prohibited: Standard safety glasses. (Vapors can travel around the lens and irritate the lacrimal glands, causing temporary blindness or "halo" vision).[2]
-
Required: Chemical Splash Goggles (Indirect Vent).
-
Supplement: Use a Face Shield if pouring volumes >100 mL or if the reaction is under pressure/vacuum.
C. Respiratory Protection
-
Primary Control: All operations must occur inside a certified Chemical Fume Hood with the sash at the lowest working height.
-
Secondary Control: If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Multi-Gas (ABEK) cartridges .
-
Note: Do not use N95 dust masks; they offer zero protection against amine vapors.
-
D. Body Protection
-
Material: 100% Cotton or Nomex lab coat.
-
Avoid: Polyester or synthetic blends. In the event of a fire (flammable liquid), synthetics melt into the skin, exacerbating the burn.
-
Apron: Use a rubber or Tychem® apron for liquid transfers to protect the torso.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Goal: Minimize vapor release and static discharge.
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.
-
Static Grounding: This is a flammable liquid. If transferring >1L, ground the drum and receiving vessel.
-
Syringe Transfer (Preferred):
-
For volumes < 20 mL, use a glass syringe with a long needle (Luer-lock).
-
Technique: Avoid pouring. Pouring generates static and exposes a large surface area for vapor generation.
-
-
Solid/Oil Handling: If the material is a low-melting solid, gently warm (water bath < 40°C) to melt, then transfer via syringe. Do not use a heat gun (hot spots can trigger decomposition).
Protocol B: Quenching & Workup
Risk: The THP group is acid-sensitive.
-
Never quench a reaction containing this starting material directly with strong acid (HCl, H2SO4).
-
Exothermic Risk: The hydrolysis of the THP ether is exothermic.
-
Procedure:
-
Cool the reaction mixture to 0°C.
-
Quench with saturated aqueous Ammonium Chloride (NH4Cl) or water first.
-
If acid workup is required, add dilute acid dropwise, monitoring internal temperature.
-
Emergency Response Workflow
In the event of a spill, speed is critical, but panic is fatal. Follow this loop.
Figure 2: Immediate spill response protocol. Note the requirement for non-combustible absorbents due to flammability.
Disposal & Decontamination
-
Waste Segregation:
-
Do NOT mix with acidic waste streams (risk of heat generation/fumes).
-
Classify as: "Basic Organic Waste" or "Amine Waste" .
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if corrosion is suspected.
-
Decontamination of Glassware:
-
Rinse glassware with Acetone first (collect as organic waste).
-
Soak in a dilute citric acid bath to neutralize amine residues before standard washing.
-
References
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Washington, D.C.: U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary for CAS 387845-23-0 (Related Cyclopropylamine Derivatives). National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
